molecular formula C9H5FN2O3 B1437482 6-Fluoro-4-hydroxy-3-nitroquinoline CAS No. 628284-75-3

6-Fluoro-4-hydroxy-3-nitroquinoline

Cat. No.: B1437482
CAS No.: 628284-75-3
M. Wt: 208.15 g/mol
InChI Key: TURQNAASNNGCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-3-nitroquinoline is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURQNAASNNGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650721
Record name 6-Fluoro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628284-75-3
Record name 6-Fluoro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoro-4-hydroxy-3-nitroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a fluorine atom and a nitro group can significantly modulate the biological activity, physicochemical properties, and metabolic stability of these compounds. 6-Fluoro-4-hydroxy-3-nitroquinoline is a key intermediate of significant interest, particularly in the development of novel anti-infective and anti-cancer drugs.[1] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this target molecule. We delve into the causality behind experimental choices, offering a self-validating protocol designed for reproducibility. This document is intended to serve as an authoritative resource for researchers engaged in heterocyclic chemistry and drug discovery.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high yields and purity by first constructing the core heterocyclic system and then introducing the nitro functionality through regioselective electrophilic substitution.

  • Stage 1: Construction of the Fluoroquinolone Core. The initial step involves the synthesis of 6-Fluoro-4-hydroxyquinoline. For this, the Gould-Jacobs reaction is the method of choice. It offers a reliable and high-yielding pathway by condensing a substituted aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization.[2] This approach is superior to others like the Skraup or Doebner-von Miller syntheses for this specific target, as it directly installs the crucial C4-hydroxyl group without requiring harsh oxidizing conditions.[3]

  • Stage 2: Regioselective Nitration. With the 6-Fluoro-4-hydroxyquinoline scaffold in hand, the final step is the introduction of a nitro group at the C3 position. The C4-hydroxyl group is a powerful activating ortho-, para-director. In the quinoline ring, this strongly activates the C3 position for electrophilic aromatic substitution. The reaction is performed using a standard nitrating mixture of nitric and sulfuric acid, with careful temperature control to prevent over-nitration and side-product formation.[4][5]

The complete synthetic workflow is illustrated below.

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Electrophilic Nitration A 4-Fluoroaniline S1 Condensation & Thermal Cyclization A->S1 B Diethyl (ethoxymethylene)malonate B->S1 I1 Intermediate: 6-Fluoro-4-hydroxyquinoline S1->I1 Formation of Quinolone Core S2 Nitration with HNO₃/H₂SO₄ I1->S2 P Final Product: This compound S2->P Regioselective Nitration Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Structural Elucidation IR FT-IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

References

An In-depth Technical Guide to 6-Fluoro-4-hydroxy-3-nitroquinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Nitrated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] The strategic functionalization of this privileged heterocyclic system allows for the fine-tuning of its pharmacological profile. The introduction of a fluorine atom, a common strategy in modern drug design, can significantly enhance metabolic stability, binding affinity, and overall efficacy.[1] Similarly, the incorporation of a nitro group can impart potent biological effects, often through mechanisms involving redox reactions. This guide provides a comprehensive technical overview of 6-Fluoro-4-hydroxy-3-nitroquinoline , a specialized derivative poised for exploration in drug discovery programs. While this compound is commercially available, it remains a relatively under-investigated molecule, presenting a unique opportunity for novel therapeutic development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below. It is important to note that while the CAS number, molecular formula, and molecular weight are established, some of the other properties listed by suppliers may be based on computational predictions.

PropertyValueSource
CAS Number 628284-75-3BIOFOUNT
Molecular Formula C₉H₅FN₂O₃BIOFOUNT
Molecular Weight 208.14 g/mol BIOFOUNT
Density 1.585 g/cm³Dayang Chem (Predicted)[2]
Boiling Point 338.2 °C at 760 mmHgDayang Chem (Predicted)[2]
Flash Point 158.4 °CDayang Chem (Predicted)[2]
Refractive Index 1.697Dayang Chem (Predicted)[2]
InChIKey TURQNAASNNGCEW-UHFFFAOYSA-NBIOFOUNT

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the electrophilic nitration of its precursor, 6-Fluoro-4-hydroxyquinoline (CAS: 391-78-6)[1]. This methodology is well-precedented for the nitration of 4-hydroxyquinoline derivatives.

Proposed Synthetic Pathway

The most direct route involves the reaction of 6-Fluoro-4-hydroxyquinoline with a suitable nitrating agent. A common and effective method for the nitration of activated aromatic rings is the use of nitric acid in a strong acid medium or an organic solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 6-Fluoro-4-hydroxyquinoline 6-Fluoro-4-hydroxyquinoline ReactionVessel Reaction in Propionic Acid 6-Fluoro-4-hydroxyquinoline->ReactionVessel Nitrating Agent Nitric Acid Nitrating Agent->ReactionVessel Product This compound ReactionVessel->Product Nitration

Caption: Proposed synthesis of this compound via nitration.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the nitration of 4-hydroxyquinolines.

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 6-Fluoro-4-hydroxyquinoline (1 equivalent) to propionic acid (approximately 10 mL per gram of starting material).

  • Heating: Heat the mixture with stirring to approximately 125 °C to ensure complete dissolution of the starting material.

  • Addition of Nitrating Agent: Add a 70% aqueous solution of nitric acid (2 equivalents) dropwise to the heated solution via the dropping funnel. Maintain vigorous stirring throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 125 °C for an additional 10-15 minutes.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product may begin to precipitate at this stage.

  • Isolation: Dilute the cooled mixture with ethanol to further facilitate precipitation of the product. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with ethanol, water, and then again with ethanol to remove any unreacted starting materials and residual acid. Dry the purified product in a vacuum oven to yield this compound as a solid.

Potential Biological Activities and Applications in Drug Discovery

The unique combination of a fluoro group at the 6-position and a nitro group at the 3-position of the 4-hydroxyquinoline core suggests a range of potential biological activities. While specific experimental data for this compound is scarce in publicly available literature, its therapeutic potential can be inferred from the activities of structurally related molecules.

  • Antimicrobial and Antifungal Activity: Many quinoline derivatives exhibit significant antibacterial and antifungal properties. The presence of a nitro group is a well-known pharmacophore in antimicrobial agents, often acting through the generation of reactive nitrogen species that can damage microbial DNA and proteins. The fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Anticancer Activity: Certain substituted quinolines have demonstrated potential as anticancer agents. The nitro group can participate in redox reactions within the tumor microenvironment, which can lead to the generation of cytotoxic reactive oxygen species.

Proposed Mechanism of Antimicrobial Action

The antimicrobial effect of nitroaromatic compounds often involves their reduction by microbial nitroreductases to form highly reactive intermediates. These intermediates can then induce cellular damage through various mechanisms.

Antimicrobial_Mechanism cluster_entry Cellular Entry cluster_activation Activation cluster_damage Cellular Damage Compound 6-Fluoro-4-hydroxy- 3-nitroquinoline CellMembrane Bacterial Cell Membrane Compound->CellMembrane Penetration Nitroreductase Nitroreductase ReactiveIntermediates Reactive Nitrogen Intermediates Nitroreductase->ReactiveIntermediates Reduction DNA DNA Damage ReactiveIntermediates->DNA Protein Protein Dysfunction ReactiveIntermediates->Protein CellDeath Bacterial Cell Death DNA->CellDeath Leads to Protein->CellDeath Leads to

Caption: A plausible mechanism of antimicrobial action for this compound.

Suppliers

For researchers and drug development professionals looking to procure this compound or its precursor, the following suppliers are available:

This compound (CAS: 628284-75-3)

SupplierLocation
BIOFOUNT-
Dayang Chem (Hangzhou) Co.,LtdHangzhou, China[2]

Starting Material: 6-Fluoro-4-hydroxyquinoline (CAS: 391-78-6)

Supplier
Chem-Impex[1]
SynQuest Laboratories

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, area of medicinal chemistry. The convergence of the fluoro, hydroxy, and nitro functionalities on the quinoline scaffold strongly suggests the potential for potent biological activity. While its commercial availability facilitates immediate investigation, a significant opportunity exists for academic and industrial researchers to conduct a thorough biological evaluation of this compound. Future research should focus on the experimental validation of its predicted physicochemical properties, optimization of its synthesis, and comprehensive screening against a panel of microbial and cancer cell lines. The elucidation of its precise mechanism of action will be critical for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

A Technical Guide to the Potential Mechanism of Action of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Its rigid, aromatic structure is a versatile template for developing therapeutic agents, particularly in oncology. A significant portion of modern kinase inhibitors, including several FDA-approved drugs, are built upon this framework, leveraging its ability to mimic the purine ring of ATP and interact with the hinge region of kinase enzymes.[3][4][5] This guide delves into the potential mechanism of action of a specific, nuanced derivative: 6-Fluoro-4-hydroxy-3-nitroquinoline. While direct literature on this exact molecule is sparse, a robust, evidence-based hypothesis can be constructed by analyzing its constituent chemical motifs and the extensive research on analogous compounds. This document aims to synthesize existing knowledge to propose a primary mechanism, outline experimental strategies for its validation, and provide the technical framework for future investigation.

Molecular Architecture: A Synthesis of Function

The therapeutic potential of this compound can be dissected by examining its core structural features. Each functional group is not merely an appendage but a calculated addition designed to influence the molecule's pharmacodynamic and pharmacokinetic properties.

  • The Quinoline Core: This bicyclic heterocycle is the foundational scaffold. Its planarity and nitrogen placement are ideal for insertion into the ATP-binding pocket of protein kinases, establishing it as a competitive inhibitor.[3]

  • 4-Hydroxy Group: This group is critical. It exists in tautomeric equilibrium with its keto form, 4-quinolone. The 4-quinolone moiety is a well-established pharmacophore, integral to the activity of entire classes of antibacterial agents (fluoroquinolones) and demonstrating significant anticancer properties in its own right.[2][6]

  • 3-Nitro Group: The placement of a strong electron-withdrawing nitro group at the 3-position is a key modification. Research on other 3-nitroquinoline derivatives has identified this substitution as a driver of potent antiproliferative activity, including against cancer cells that overexpress critical receptor tyrosine kinases like EGFR.[7] This group likely plays a crucial role in the molecule's electronic profile, enhancing its binding affinity within the target's active site.

  • 6-Fluoro Substitution: Fluorination is a time-honored strategy in medicinal chemistry to augment a drug candidate's profile.[2][8] A fluorine atom at the C-6 position can significantly increase metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can lead to more favorable binding interactions with the target protein, thereby increasing potency.[8]

Primary Hypothesized Mechanism: Competitive Inhibition of Protein Kinases

Based on its structural components, the most plausible mechanism of action for this compound is the inhibition of one or more protein kinases involved in oncogenic signaling. The convergence of a proven kinase-binding scaffold (quinoline), a potency-enhancing group (3-nitro), and a pharmacologically favorable substituent (6-fluoro) strongly supports this hypothesis.[2][3][7]

The molecule is predicted to function as an ATP-competitive inhibitor . It would occupy the ATP-binding cleft of a target kinase, preventing the phosphorylation of downstream substrate proteins. This action would effectively halt the propagation of signals that drive cell growth, proliferation, and survival. The specificity of the compound for particular kinases would be determined by the precise geometry and electronic complementarity between the molecule and the amino acid residues lining the binding pocket.

A Plausible Target Pathway: The PI3K/Akt/mTOR Signaling Axis

Given the central role of kinase signaling in cancer, a primary candidate for disruption is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway . This axis is one of the most frequently dysregulated signaling networks in human cancers, making it a high-value target for therapeutic intervention.[9][10][11] Its aberrant activation promotes uncontrolled cell proliferation and confers resistance to conventional therapies.[9][12] Many quinoline-based inhibitors have been developed to target kinases within this pathway, such as PI3K itself or the downstream serine/threonine kinase Akt.[10]

We hypothesize that this compound could directly inhibit a key kinase in this pathway, such as PI3K or Akt, leading to the deactivation of downstream effectors and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Visualizing the Target Pathway

The following diagram illustrates the PI3K/Akt/mTOR pathway and the proposed point of intervention for this compound.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Fluoro-4-hydroxy- 3-nitroquinoline Inhibitor->PI3K INHIBITS Inhibitor->Akt INHIBITS

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Framework for Mechanism Validation

To rigorously test this hypothesis, a multi-pronged experimental approach is required. The following protocols provide a self-validating system to first identify the molecular target and then confirm its engagement and downstream consequences in a cellular context.

Visualizing the Experimental Workflow

Experimental_Workflow Start Hypothesis: Kinase Inhibitor KinaseScreen Protocol 1: In Vitro Kinase Profiling Assay Start->KinaseScreen CellAssay Protocol 2: Cellular Proliferation Assay (MTT/SRB) Start->CellAssay TargetID Identify Target Kinase(s) (e.g., PI3K, Akt, EGFR) KinaseScreen->TargetID ConfirmActivity Confirm Antiproliferative Effect CellAssay->ConfirmActivity WesternBlot Protocol 3: Western Blot Analysis of Pathway Signaling ConfirmMOA Confirm Target Engagement in Cells WesternBlot->ConfirmMOA TargetID->WesternBlot ConfirmActivity->WesternBlot Conclusion Mechanism Validated ConfirmMOA->Conclusion

Caption: Logical workflow for validating the mechanism of action.

Protocol 1: Broad Spectrum In Vitro Kinase Profiling

Objective: To identify specific protein kinase targets of this compound from a large, unbiased panel.

Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Serially dilute the stock to desired screening concentrations (e.g., 10 µM and 1 µM).

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™ Kinase Assay). Select a panel that includes a wide array of tyrosine and serine/threonine kinases, with emphasis on those from the PI3K/Akt/mTOR and EGFR pathways.

  • Binding or Activity Assay:

    • For binding assays (e.g., KINOMEscan™), the assay measures the ability of the compound to compete with an immobilized ligand for the kinase active site. Results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding.

    • For activity assays (e.g., ADP-Glo™), the assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM). For these hits, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Cellular Proliferation Assay

Objective: To quantify the antiproliferative effect of the compound on human cancer cell lines.

Methodology:

  • Cell Line Selection: Choose human cancer cell lines with known dysregulation of the PI3K/Akt pathway (e.g., MCF-7 breast cancer, PC-3 prostate cancer) and EGFR overexpression (e.g., A431 epidermoid carcinoma).[6][7]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor like Idelalisib).

  • Viability Assessment (SRB Assay):

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.

    • Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data and use non-linear regression to determine the GI₅₀ (concentration causing 50% growth inhibition).[13][14]

Protocol 3: Western Blot Analysis for Pathway Modulation

Objective: To directly visualize the inhibition of the PI3K/Akt signaling pathway within treated cells.

Methodology:

  • Cell Treatment and Lysis: Plate cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its GI₅₀ and 2x GI₅₀ concentrations for a defined period (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • β-Actin (as a loading control)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts. A significant decrease in the phospho/total ratio indicates pathway inhibition.

Anticipated Data and Interpretation

The successful execution of these protocols would generate quantitative data to support or refute the proposed mechanism.

Table 1: Hypothetical In Vitro Kinase Profiling Results (IC₅₀)

Kinase Target IC₅₀ (nM) Kinase Family
PI3Kα 25 Lipid Kinase
PI3Kδ 40 Lipid Kinase
Akt1 150 Ser/Thr Kinase
mTOR 210 Ser/Thr Kinase
EGFR 85 Tyr Kinase
SRC >10,000 Tyr Kinase
CDK2 >10,000 Ser/Thr Kinase

This table would demonstrate potent and selective activity against key nodes in the PI3K/Akt and EGFR pathways.

Table 2: Hypothetical Cellular Antiproliferative Activity (GI₅₀)

Cell Line Primary Cancer Type Key Pathway Mutation GI₅₀ (µM)
MCF-7 Breast Adenocarcinoma PIK3CA Mutant 0.85
PC-3 Prostate Carcinoma PTEN Null 1.20
A431 Epidermoid Carcinoma EGFR Overexpression 0.95
HCT116 Colon Carcinoma KRAS Mutant 7.50

This table would show potent growth inhibition in cell lines dependent on the hypothesized target pathways.

Conclusion and Future Trajectory

The chemical architecture of this compound provides a strong rationale for its potential mechanism as a protein kinase inhibitor, likely targeting the PI3K/Akt/mTOR pathway. Its quinoline core, augmented by strategic nitro and fluoro substitutions, positions it as a promising candidate for development as an anticancer agent. The experimental workflow detailed herein offers a clear and robust path to validating this hypothesis, from identifying specific molecular targets to confirming pathway modulation in a cellular context.

Future research should focus on lead optimization to enhance potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in preclinical in vivo cancer models to determine its therapeutic potential.

References

in silico ADMET prediction for 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico ADMET Profile of 6-Fluoro-4-hydroxy-3-nitroquinoline

Executive Summary

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage clinical failures.[1][2] This guide presents a comprehensive in silico ADMET profile for the novel compound this compound. By leveraging a suite of validated computational tools, we dissect the molecule's physicochemical characteristics, pharmacokinetic potential, and toxicological liabilities. The analysis reveals a compound with generally favorable drug-like properties, including good potential for oral absorption. However, significant toxicological flags are raised, primarily concerning mutagenicity and cardiotoxicity, which are linked to the nitroaromatic and quinoline moieties, respectively. This document serves as a technical blueprint for researchers, providing not only predictive data but also the strategic rationale behind the computational workflow and expert interpretation of the results to guide subsequent in vitro validation studies.

The Imperative of Predictive ADMET in Drug Discovery

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[2] The "fail early, fail cheap" paradigm has become a cornerstone of pharmaceutical research, emphasizing the need to identify and discard problematic compounds before they consume substantial resources.[1] In silico ADMET prediction offers a rapid, cost-effective, and resource-efficient methodology to screen candidates using only their chemical structure.[3][4][5] These computational approaches, built on decades of experimental data and sophisticated machine learning algorithms, provide critical insights into a molecule's likely behavior in a biological system.[6]

This guide focuses on this compound, a molecule featuring a quinoline scaffold known for diverse biological activities.[7] Its structure is augmented with a fluorine atom, often used to enhance metabolic stability and binding affinity; a hydroxyl group, which can modulate solubility and provide a metabolic handle; and a nitroaromatic group, a feature known to be a potential liability associated with toxicity.[8][9][10] Understanding the interplay of these functional groups on the overall ADMET profile is essential for assessing its therapeutic potential.

The In Silico Predictive Workflow

Our analytical approach integrates several well-regarded, freely accessible web-based platforms to build a holistic and cross-validated ADMET profile. The causality behind selecting multiple tools is to mitigate the risk of algorithm-specific bias and to generate a consensus prediction where possible. The accuracy of any in silico prediction is contingent on the quality of the underlying dataset and the algorithm employed.[3] Therefore, using a multi-tool approach provides a more robust assessment.

The workflow begins with the canonical representation of the molecule (SMILES string: O=N(=O)c1c(O)nc2cc(F)ccc12) and proceeds through sequential analysis of its properties.

ADMET_Workflow Molecule Input Molecule (SMILES String) SwissADME SwissADME Server Molecule->SwissADME Analysis pkCSM pkCSM Server Molecule->pkCSM Analysis ProToxII ProTox-II Server Molecule->ProToxII Analysis PhysChem Physicochemical Properties & Drug-Likeness SwissADME->PhysChem Pharmaco Pharmacokinetics (ADME) SwissADME->Pharmaco pkCSM->Pharmaco Tox Toxicity Profile pkCSM->Tox ProToxII->Tox Synthesis Synthesized ADMET Profile & Recommendations PhysChem->Synthesis Pharmaco->Synthesis Tox->Synthesis

Caption: The integrated in silico ADMET prediction workflow.

Selected Computational Tools
  • SwissADME: A highly respected tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness. Its user-friendly interface and graphical outputs (e.g., the Bioavailability Radar) make it ideal for initial assessment.

  • pkCSM: This platform provides a comprehensive set of predictions for ADMET properties, leveraging graph-based signatures to model pharmacokinetic and toxicological endpoints.

  • ProTox-II: A specialized server focused on the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways, providing valuable insights into potential safety concerns.

Physicochemical Properties & Drug-Likeness Evaluation

The foundation of a drug's pharmacokinetic profile lies in its physicochemical properties. These parameters govern its ability to dissolve and permeate biological membranes. We evaluated this compound against Lipinski's Rule of Five, a widely used guideline to assess the "drug-likeness" of a compound for oral bioavailability.[11][12][13]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance

ParameterPredicted ValueLipinski's Rule of Five[13][14]Compliance
Molecular Weight208.14 g/mol < 500 DaYes
cLogP (Octanol/Water Partition Coeff.)1.95≤ 5Yes
Hydrogen Bond Donors1 (from -OH)≤ 5Yes
Hydrogen Bond Acceptors5 (from =O, -NO2, -N=)≤ 10Yes
Topological Polar Surface Area (TPSA)91.91 Ų< 140 ŲYes
Lipinski's Rule Violations 0 No more than 1 violation Pass

Expertise & Experience Insight: The molecule fully adheres to Lipinski's Rule of Five, which is an excellent starting point.[15] The cLogP value of ~2 suggests a favorable balance between lipophilicity (for membrane crossing) and hydrophilicity (for solubility in aqueous environments). The TPSA is under 140 Ų, indicating a high likelihood of good cell membrane permeability, including oral absorption.

Absorption Profile

Effective oral absorption is a highly desirable trait for patient compliance. Our in silico models predict how well the compound is likely to be absorbed from the gastrointestinal tract.

Table 2: Predicted Absorption Parameters

ParameterPredicted ValueInterpretation
Water Solubility (logS)-2.85Moderately Soluble
GI Absorption (Human)91.5%High
Caco-2 Permeability (logPapp)0.55Moderate to High Permeability

Expertise & Experience Insight: The prediction of high GI absorption is strongly supported by the molecule's compliance with Lipinski's rules. The moderate-to-high Caco-2 permeability prediction further reinforces the potential for efficient translocation across the intestinal epithelium. While solubility is predicted to be moderate, it is unlikely to be a limiting factor for absorption, given the other favorable parameters.

Distribution Profile

Distribution determines where a drug goes in the body and for how long. Key parameters include the volume of distribution (Vd), the extent of binding to plasma proteins, and the ability to cross the blood-brain barrier (BBB).

Table 3: Predicted Distribution Parameters

ParameterPredicted ValueInterpretation
Volume of Distribution (Vdss)0.35 L/kgModerate distribution, likely in extracellular fluid and tissues
Plasma Protein Binding~85%Moderately high binding; may affect free drug concentration
BBB Permeability (logBB)-0.45Predicted to cross the BBB

Expertise & Experience Insight: A Vdss of 0.35 L/kg suggests the compound does not sequester extensively into fatty tissues and has a balanced distribution profile. The predicted ability to cross the BBB (logBB > -1.0 is often considered a positive predictor) is significant; this could be a therapeutic advantage for CNS targets or a liability if CNS side effects are undesirable.

Metabolism Profile

Metabolism is the body's process of chemically modifying xenobiotics, primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[16] Understanding a compound's interaction with CYP enzymes is critical to predicting its half-life and potential for drug-drug interactions.[17][18]

Table 4: Predicted Cytochrome P450 Interaction Profile

CYP IsoformSubstrate PredictionInhibitor Prediction
CYP1A2NoYes
CYP2C9NoNo
CYP2C19NoYes
CYP2D6NoNo
CYP3A4YesNo

Expertise & Experience Insight: The molecule is predicted to be a substrate for CYP3A4, the most abundant CYP enzyme, suggesting it will likely undergo Phase I metabolism. More critically, it is predicted to be an inhibitor of CYP1A2 and CYP2C19.[19] This presents a significant risk for drug-drug interactions if co-administered with other drugs metabolized by these enzymes. This prediction must be a high-priority item for in vitro validation using human liver microsomes.

Excretion Profile

Excretion pathways determine how a drug and its metabolites are removed from the body. This involves processes like renal clearance and active transport.

Table 5: Predicted Excretion Parameters

ParameterPredicted ValueInterpretation
Total Clearance (log L/hr/kg)0.15Low to moderate clearance rate
P-glycoprotein (P-gp) SubstrateNoNot likely to be a substrate of this major efflux pump

Expertise & Experience Insight: The predicted low-to-moderate clearance rate, combined with its metabolic profile, suggests a potentially reasonable biological half-life. The prediction that it is not a substrate for P-glycoprotein is advantageous. P-gp is an efflux transporter that can limit drug absorption and penetration into tissues like the brain.[20][21] Evading P-gp efflux can lead to better bioavailability and distribution.[22]

Toxicity Profile Assessment

Toxicity is the most common reason for drug attrition. In silico models can identify structural alerts and predict a range of toxicological endpoints. For this compound, the nitroaromatic moiety is an immediate structural alert for genotoxicity.[8][23]

Toxicity_Assessment Molecule This compound Alert Structural Alert Screen (Nitroaromatic Group) Molecule->Alert hERG hERG Inhibition Prediction Molecule->hERG Hepato Hepatotoxicity Prediction Molecule->Hepato Ames Ames Mutagenicity Prediction Alert->Ames High Priority Risk Overall Toxicity Risk Assessment Ames->Risk hERG->Risk Hepato->Risk

Caption: Logic flow for the prioritized toxicity assessment.

Table 6: Predicted Toxicological Endpoints

Toxicity EndpointPredictionConfidenceInterpretation & Causality
Ames Mutagenicity Positive HighCritical Risk. The nitroaromatic group is a well-known structural alert associated with mutagenicity, often following metabolic reduction to a reactive hydroxylamine.[8][9][10]
hERG Inhibition Inhibitor ModerateHigh Risk. Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[24][25] Many quinoline-containing compounds have been shown to be hERG inhibitors.[26][27]
Hepatotoxicity Yes ModerateModerate Risk. The potential for liver toxicity is a common concern and requires experimental validation.
Carcinogenicity Positive ModerateModerate Risk. This is likely correlated with the positive Ames test prediction.
Skin Sensitization NoHighLow Risk.

Expertise & Experience Insight: The toxicity profile presents the most significant hurdles for this compound's development.

  • Ames Mutagenicity: A positive prediction is a major red flag. This must be the first and most critical in vitro assay performed (e.g., a standard bacterial reverse mutation Ames test). A confirmed positive result would likely terminate the development of this compound for most therapeutic indications.

  • hERG Inhibition: The prediction of cardiotoxicity is another serious concern.[28] This should be immediately followed up with an in vitro hERG binding or patch-clamp assay to determine the IC50 value.

Synthesized ADMET Profile & Strategic Recommendations

Table 7: Consolidated In Silico ADMET Profile

CategoryParameterPredictionRecommendation
Drug-Likeness Lipinski's Rule of FiveFavorable (0 violations) Proceed; good physicochemical foundation.
Absorption GI AbsorptionHigh Favorable for oral administration.
Distribution BBB PenetrationYes Consider CNS effects (therapeutic or adverse).
Metabolism CYP InhibitionInhibitor (1A2, 2C19) High risk for DDI; requires in vitro confirmation.
Excretion P-gp SubstrateNo Favorable for bioavailability.
Toxicity Ames Mutagenicity Positive CRITICAL RISK. Immediate in vitro Ames test required.
Toxicity hERG Inhibition Positive HIGH RISK. Immediate in vitro hERG assay required.
Senior Application Scientist Recommendations:

While this compound exhibits a promising physicochemical and pharmacokinetic profile for an orally available drug, its development is overshadowed by two critical, high-probability safety risks .

  • Prioritize Toxicity Validation: The immediate next steps should not be efficacy studies but rather a focused, tiered approach to de-risk the toxicological predictions.

    • Tier 1 (Must-Do): Conduct an in vitro Ames test and a hERG binding/functional assay. If either of these confirms the in silico prediction, the rationale for continuing development must be exceptionally strong (e.g., for a life-threatening condition with no other treatment options).

  • Address Metabolism: Concurrently, perform a CYP inhibition assay using human liver microsomes to confirm the predictions for CYP1A2 and CYP2C19. Confirmed inhibition would significantly complicate clinical development.

  • Medicinal Chemistry Strategy: If the compound shows compelling efficacy, medicinal chemistry efforts should be directed at modifying the structure to mitigate these liabilities. This could involve replacing the nitro group with an alternative electron-withdrawing group that is not associated with mutagenicity (e.g., a nitrile or sulfone) and altering the quinoline core to reduce hERG affinity.

Protocol: ADMET Prediction using SwissADME

This protocol provides a step-by-step guide for generating a foundational ADMET profile using the SwissADME web server.

  • Navigate to the SwissADME website.

  • Prepare the Input: The chemical structure is required. For this compound, the SMILES string is O=N(=O)c1c(O)nc2cc(F)ccc12.

  • Enter the Molecule: In the "List of SMILES" input box on the homepage, paste the SMILES string.

  • Run the Prediction: Click the "Run" button to submit the job. The computation is typically completed within seconds.

  • Analyze the Results: The output page will display a wealth of information:

    • Physicochemical Properties: A table containing Molecular Weight, LogP, TPSA, etc.

    • Lipinski Filter: A clear "yes" or "no" with the number of violations.

    • Pharmacokinetics & Drug-Likeness: Predictions for GI absorption, BBB permeation, and various drug-likeness rules.

    • Bioavailability Radar: A graphical representation of the molecule's drug-likeness. An ideal compound would have its pink line fall entirely within the red hexagonal area.

  • Data Interpretation: Compare the output values against the standard criteria discussed in this guide to assess the compound's potential.

References

Interpreting the Molecular Signature: A Guide to the NMR and Mass Spectrometry Data of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound 6-Fluoro-4-hydroxy-3-nitroquinoline. As a key heterocyclic scaffold, the precise characterization of substituted quinolines is paramount in fields ranging from medicinal chemistry to materials science.[1][2] This document moves beyond a simple data summary, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in established spectroscopic principles.

The analytical workflow presented herein is designed to be self-validating, providing a logical framework for researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a quinoline core with three key substituents that dictate its electronic environment and, consequently, its spectral properties.

  • 4-Hydroxy Group (-OH): An electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing upfield shifts (lower ppm) in NMR spectra.[3]

  • 3-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that significantly decreases electron density, leading to substantial downfield shifts (higher ppm) for nearby nuclei.[4]

  • 6-Fluoro Group (-F): An electronegative atom that exerts a strong inductive withdrawing effect but can also donate electron density via resonance. Its primary impact in ¹³C NMR is the characteristic carbon-fluorine coupling.

These competing electronic effects create a unique and interpretable spectral fingerprint.

Fragmentation_Pathway Proposed ESI-MS/MS Fragmentation Pathways M [M+H]⁺ m/z 209 M_minus_NO2 [M+H - NO₂]⁺ m/z 163 M->M_minus_NO2 - •NO₂ (46 Da) M_minus_HCN [C₈H₄FN₂O₃]⁺ m/z 182 M->M_minus_HCN - HCN (27 Da) M_minus_NO2_minus_CO [C₈H₅FN]⁺ m/z 134 M_minus_NO2->M_minus_NO2_minus_CO - CO (28 Da)

References

solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline in DMSO and Aqueous Buffers

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties[1][2][3][4]. The introduction of a fluorine atom, a hydroxyl group, and a nitro group to the quinoline ring can substantially modulate the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in both in vitro and in vivo studies.

Low aqueous solubility can lead to erroneous results in high-throughput screening, diminished bioavailability, and challenges in formulation development[5]. Conversely, a thorough understanding of a compound's solubility in dimethyl sulfoxide (DMSO) is essential for the preparation of concentrated stock solutions used in a vast array of biological assays[6][7].

Physicochemical Properties and their Influence on Solubility

The solubility of this compound is governed by its molecular structure. The presence of a hydroxyl group and a nitro group suggests the molecule is ionizable, which will have a profound impact on its aqueous solubility as a function of pH. The fluorine atom will influence the electronic properties and lipophilicity of the molecule.

Table 1: Estimated Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)7-Fluoro-4-hydroxy-3-nitroquinoline[8]6-Fluoro-4-hydroxyquinoline-3-carboxylic acid[9]
Molecular Formula C₉H₅FN₂O₃C₉H₅FN₂O₃C₁₀H₆FNO₃
Molecular Weight ~208.15 g/mol 208.148 g/mol 207.16 g/mol
pKa (Predicted) ~6-7 (for the hydroxyl group)Not AvailableNot Available
Appearance Likely a solid powderNot AvailableNot Available
Melting Point Not AvailableNot Available248-249 °C (decomp)

Note: The properties for this compound are estimations based on its chemical structure and data from similar compounds. Experimental verification is required.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, making it the solvent of choice for creating high-concentration stock solutions for biological screening[6][7].

Expected Solubility in DMSO

Given its molecular structure, this compound is expected to exhibit good to excellent solubility in DMSO. The polar nature of the hydroxyl and nitro groups, combined with the overall aromatic system, should facilitate strong solute-solvent interactions. It is common for compounds of this nature to be soluble in DMSO at concentrations of 10 mM or higher[10].

Experimental Protocol for Determining Maximum DMSO Solubility

This protocol describes a method to determine the maximum solubility of a compound in DMSO at room temperature[7].

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.

    • If the compound dissolves completely, incrementally add more pre-weighed compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a controlled room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached[7]. Periodically mix the solution gently during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS method with a standard curve.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation & Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex incubate Incubate 24h at 25°C vortex->incubate centrifuge Centrifuge at 14,000 rpm incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC/LC-MS dilute->analyze pKa_Solubility_Relationship cluster_pH_scale pH Scale cluster_molecule Molecular State cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (Acidic) pKa_point pH = pKa Low_pH->pKa_point Protonated Predominantly Protonated (Neutral) [R-OH] Low_pH->Protonated High_pH High pH (Basic) pKa_point->High_pH Deprotonated Predominantly Deprotonated (Anionic) [R-O⁻] High_pH->Deprotonated Low_Solubility Low Solubility Protonated->Low_Solubility High_Solubility High Solubility Deprotonated->High_Solubility

References

An In-depth Technical Guide on Predicted Therapeutic Targets for 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive, technically-driven framework for the identification and validation of therapeutic targets for a novel compound, 6-Fluoro-4-hydroxy-3-nitroquinoline. By integrating a cascade of in silico prediction methodologies with a robust experimental validation workflow, we present a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising, yet underexplored, molecule. This document delineates the causal logic behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure the highest degree of technical accuracy and integrity.

Part 1: The Quinoline Core - A Privileged Scaffold in Drug Discovery

The quinoline ring system is a versatile heterocyclic scaffold that forms the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The introduction of a nitro group and a fluorine atom to the 4-hydroxyquinoline core in this compound is anticipated to modulate its electronic properties and biological activity, making it a compelling candidate for novel drug development.

This guide will navigate the intricate process of elucidating the therapeutic targets of this compound, from computational hypothesis generation to experimental confirmation. The multi-faceted approach detailed herein is designed to maximize the probability of successful target identification and provide a solid foundation for future preclinical and clinical development.

Part 2: The In Silico Target Prediction Cascade: A Multi-Pillar Approach

The initial phase of target discovery for a novel chemical entity like this compound is most efficiently and cost-effectively conducted through computational methods.[5][6] This in silico cascade employs a convergence of evidence from multiple, independent computational techniques to generate a high-confidence list of putative targets.

Pillar 1: Ligand-Based Approaches - Uncovering Targets Through Chemical Similarity

The fundamental principle of ligand-based drug design is that structurally similar molecules often exhibit similar biological activities by interacting with the same targets.[7][8][9][10]

Methodology: This involves searching large chemical databases such as ChEMBL and PubChem for compounds that are structurally similar to this compound and have known biological targets. Both 2D (fingerprint-based) and 3D (shape-based) similarity metrics should be employed to ensure a comprehensive search.

Experimental Protocol: 2D and 3D Similarity Searching

  • Prepare the Query Molecule:

    • Generate the 3D coordinates of this compound using a molecular modeling software (e.g., MarvinSketch, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Database Selection:

    • Choose publicly available databases with rich bioactivity data, such as ChEMBL (--INVALID-LINK--) and PubChem (pubchem.ncbi.nlm.nih.gov).

  • Perform 2D Similarity Search:

    • Use the SMILES string of the query molecule to search the selected databases.

    • Employ Tanimoto coefficient as the similarity metric with a threshold of >0.85 to identify closely related analogs.

  • Perform 3D Similarity Search:

    • Utilize a shape-based screening tool (e.g., ROCS, Shape-it).

    • Align the 3D conformation of the query molecule against the 3D conformers of the database compounds.

    • Rank the hits based on shape similarity scores (e.g., TanimotoCombo score).

  • Analyze and Filter Results:

    • Compile a list of the top-ranking similar compounds and their annotated biological targets.

    • Prioritize targets that appear in both 2D and 3D search results.

Pillar 2: Pharmacophore Modeling - Mapping the Bioactive Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for a molecule's biological activity.[11][12][13][14][15]

Methodology: A pharmacophore model can be generated based on the structure of this compound. This model is then used as a 3D query to screen conformational databases of known drugs or chemical compounds to find molecules that match the pharmacophore and, by extension, may share the same biological target.[12][14]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation and Screening

  • Generate Conformers:

    • Generate a diverse set of low-energy 3D conformers for this compound using a conformational search algorithm (e.g., OMEGA, ConfGen).

  • Define Pharmacophoric Features:

    • Identify potential pharmacophoric features on the query molecule:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Aromatic Rings (AR)

      • Hydrophobic (HY)

      • Positive/Negative Ionizable

  • Generate Pharmacophore Hypotheses:

    • Use a pharmacophore modeling software (e.g., PHASE, LigandScout) to generate multiple pharmacophore hypotheses based on the identified features and their spatial relationships.

  • Screen Pharmacophore Databases:

    • Screen a 3D conformational database (e.g., a subset of ZINC or eMolecules) with the generated pharmacophore models.

  • Hit Analysis:

    • Retrieve the compounds that fit the pharmacophore hypotheses.

    • Investigate the known biological targets of the retrieved hits to infer potential targets for the query molecule.

Pillar 3: Molecular Docking - Simulating Ligand-Target Interactions

Molecular docking is a powerful structure-based method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[16][17][18][19][20]

Methodology: High-throughput virtual screening (HTVS) will be performed by docking this compound against a large library of 3D protein structures representing various target classes (e.g., kinases, G-protein coupled receptors, nuclear receptors, and enzymes implicated in microbial pathogenesis).

Experimental Protocol: High-Throughput Virtual Screening via Molecular Docking

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate protonation states and partial charges.

  • Target Library Preparation:

    • Compile a library of high-resolution crystal structures of potential protein targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site for each target, typically based on the location of a co-crystallized ligand or a predicted binding pocket.

  • Molecular Docking:

    • Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the binding site of each target protein.[16][19][20]

    • Generate multiple binding poses for each ligand-target pair.

  • Scoring and Ranking:

    • Score the generated poses using the docking program's scoring function to estimate the binding affinity.

    • Rank the potential targets based on the predicted binding energies.

  • Post-Docking Analysis:

    • Visually inspect the top-ranking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Utilize consensus scoring by employing multiple docking programs or scoring functions to increase the reliability of the predictions.[20]

Pillar 4: Chemogenomic and Machine Learning Approaches - Harnessing Big Data

Chemogenomics aims to systematically identify the interaction of all possible small molecules with all possible biological targets.[5][6][21][22][23] Machine learning models, trained on vast datasets of known drug-target interactions, can predict novel interactions with high accuracy.[24][25][26][27][28]

Methodology: Utilize web-based chemogenomic tools and machine learning platforms that take the chemical structure of this compound as input and predict a ranked list of potential targets based on pre-computed models.

Experimental Protocol: Target Prediction using Chemogenomic and Machine Learning Tools

  • Select a Prediction Tool:

    • Choose from a variety of publicly available web servers and standalone software (e.g., SwissTargetPrediction, SuperPred, TarNet).

  • Input the Molecule:

    • Submit the SMILES string or draw the structure of this compound on the platform's interface.

  • Run the Prediction:

    • Initiate the target prediction process. The tool will compare the input molecule to its internal database and machine learning models.

  • Interpret the Results:

    • The output will typically be a list of predicted targets, often ranked by a confidence score or probability.

    • Examine the predicted targets and their associated biological pathways.

Data Integration and Prioritization

The final step of the in silico cascade is to integrate the results from all four pillars and prioritize a list of the most promising targets for experimental validation.

Prediction MethodTop Predicted TargetsConfidence Score/Rank
Ligand-Based Similarity Target A, Target BTanimoto > 0.85
Pharmacophore Screening Target A, Target CFit Score > 0.9
Molecular Docking Target A, Target D, Target EDocking Score < -8.0 kcal/mol
Chemogenomic/ML Target A, Target FProbability > 0.7
A hypothetical summary table for predicted targets.

A consensus approach, where targets predicted by multiple independent methods are given higher priority, is a robust strategy for selecting candidates for the next phase.

In_Silico_Target_Prediction_Workflow cluster_in_silico In Silico Target Prediction Cascade cluster_integration Data Integration & Prioritization cluster_output Output Query 6-Fluoro-4-hydroxy- 3-nitroquinoline Similarity Ligand-Based Similarity Search Query->Similarity Pharm Pharmacophore Modeling Query->Pharm Docking Molecular Docking Query->Docking ML Chemogenomic/ Machine Learning Query->ML Integration Consensus Scoring & Target Prioritization Similarity->Integration Pharm->Integration Docking->Integration ML->Integration Targets Prioritized List of Putative Targets Integration->Targets

Caption: A workflow for in silico therapeutic target prediction.

Part 3: The Experimental Validation Workflow: From Benchtop to Biological Context

Computational predictions, while powerful, must be substantiated by empirical evidence.[29] This section outlines a phased approach to experimentally validate the prioritized putative targets.

Phase 1: In Vitro Biochemical Assays - Confirming Direct Interaction

The primary objective of this phase is to confirm a direct physical interaction between this compound and the predicted target protein.[30][31]

Methodology: A suite of biochemical assays can be employed, including enzyme inhibition assays, surface plasmon resonance (SPR) for binding kinetics, and isothermal titration calorimetry (ITC) for thermodynamic profiling.[31][32]

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents and Materials:

    • Recombinant kinase of interest.

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • This compound (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplate.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Phase 2: Cell-Based Assays - Assessing Cellular Effects

Once direct binding is confirmed, the next crucial step is to determine if the compound can engage its target in a cellular environment and elicit a biological response.[33][34][35][36][37]

Methodology: A variety of cell-based assays can be utilized, such as target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA), pathway modulation analysis (e.g., Western blotting for downstream signaling molecules), and phenotypic assays (e.g., cell viability, apoptosis, or proliferation assays).[35][36]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one that overexpresses the target of interest) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Phase 3: In Vivo Model Systems - Evaluating Therapeutic Efficacy

The final stage of preclinical validation involves assessing the compound's efficacy and safety in a living organism.[38][39][40][41][42]

Methodology: This typically involves using disease-relevant animal models, such as xenograft models for cancer, where human tumor cells are implanted into immunocompromised mice.[39][41][42] The effect of the compound on tumor growth, as well as any potential toxicity, is monitored over time.

Experimental_Validation_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: In Vivo Models Targets Prioritized Putative Targets Biochem Enzyme Inhibition Binding Assays (SPR, ITC) Targets->Biochem Direct Direct Target Interaction? Biochem->Direct Direct->Targets No, Re-evaluate Cellular Target Engagement (CETSA) Pathway Analysis Phenotypic Assays Direct->Cellular Yes Efficacy Cellular Efficacy? Cellular->Efficacy Efficacy->Targets No, Re-evaluate InVivo Disease-Relevant Animal Models Efficacy->InVivo Yes Therapeutic Therapeutic Potential InVivo->Therapeutic

Caption: A phased workflow for the experimental validation of predicted targets.

Part 4: Conclusion and Future Directions

The systematic approach outlined in this guide, which synergistically combines in silico prediction with rigorous experimental validation, provides a robust framework for the identification of therapeutic targets for this compound. The versatility of the quinoline scaffold suggests potential applications in oncology and infectious diseases.[1][4][43] For instance, many fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV.[44][45][46][][48] Therefore, these should be considered as high-priority targets in the initial screening phase.

Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the compound's mechanism of action will be crucial for its successful translation into a clinically viable therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Developing Anticancer Agents from the 6-Fluoro-4-hydroxy-3-nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of biological activities. In oncology, quinoline derivatives have emerged as potent agents capable of interfering with cancer cell proliferation, survival, and metastasis through diverse mechanisms. The strategic introduction of specific functional groups onto the quinoline core can significantly enhance potency and selectivity.

This guide focuses on the 6-fluoro-4-hydroxy-3-nitroquinoline scaffold, a structure of considerable interest for developing novel anticancer agents. The incorporation of a fluorine atom at the C6 position can improve metabolic stability and binding affinity. The 4-hydroxy group is a common feature in bioactive quinolones, while the 3-nitro group, an electron-withdrawing moiety, is hypothesized to be crucial for modulating interactions with biological targets and may contribute to mechanisms like the generation of reactive oxygen species (ROS) or inhibition of key signaling pathways.

Derivatives of this scaffold are being investigated for their potential to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit critical signaling cascades like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from this promising scaffold.

Section 1: Synthesis and Derivatization Strategy

The development of novel anticancer agents begins with the efficient synthesis of the core scaffold and its subsequent derivatization to create a library of candidate compounds. The general approach involves the synthesis of the 6-fluoro-4-hydroxyquinoline core, followed by nitration to install the key 3-nitro group.

General Synthetic Workflow

A plausible synthetic route, adapted from established quinoline synthesis methodologies like the Conrad-Limpach reaction, provides a reliable path to the core structure. Subsequent derivatization can be explored at various positions, though modifications of the 4-hydroxy group are a common strategy to produce prodrugs or alter solubility and pharmacokinetic properties.

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization & Derivatization A Substituted Aniline (e.g., 4-Fluoroaniline) C Cyclization (High Temperature) A->C B Diester (e.g., Diethyl malonate) B->C D 6-Fluoro-4-hydroxyquinoline C->D Conrad-Limpach Reaction E Nitration (HNO₃/H₂SO₄) D->E F 6-Fluoro-4-hydroxy- 3-nitroquinoline E->F G Chemical Modification (e.g., Alkylation, Acylation) F->G H Library of Derivatives G->H

Caption: General workflow for synthesis and derivatization.

Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylate Precursor

This protocol describes a key step in building the quinoline core, which can be later modified. This method is adapted from procedures for synthesizing similar fluoroquinolone precursors.

Materials:

  • 3,4-Difluorophenyl isothiocyanate

  • Dimethyl malonate

  • Potassium tert-butoxide (t-BuOK)

  • Acetonitrile (MeCN)

  • 4-Fluorobenzyl chloride

  • Diphenyl ether

Procedure:

  • Add a solution of dimethyl malonate (2 mmol) in MeCN dropwise to a suspension of t-BuOK (2.14 mmol) in MeCN. Stir the mixture for 3 hours at room temperature.

  • Add a solution of 3,4-difluorophenyl isothiocyanate (2 mmol) in MeCN. Stir the mixture overnight (approx. 16 hours) at room temperature.

  • Add a solution of 4-fluorobenzyl chloride (2.2 mol) in MeCN dropwise. Stir for 4 hours at room temperature.

  • Cyclization: Heat the reaction mixture in diphenyl ether at 145–148 °C with stirring under a nitrogen atmosphere to facilitate the removal of methanol formed during the reaction.

  • Purify the resulting product, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, via appropriate chromatographic techniques.

Section 2: In Vitro Anticancer Evaluation

Once a library of derivatives is synthesized, a systematic evaluation of their anticancer activity is required. The following protocols outline a tiered screening approach, starting with general cytotoxicity and moving towards more detailed mechanistic studies for promising lead compounds.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and high-throughput method for initial screening of compound libraries.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference > 650 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in

Application Notes & Protocols: 6-Fluoro-4-hydroxy-3-nitroquinoline as a Novel Probe for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Novel Quinoline-Based Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and versatility in chemical modification. The introduction of specific functional groups can dramatically alter these properties, leading to probes with unique sensing capabilities. This guide focuses on the application of 6-Fluoro-4-hydroxy-3-nitroquinoline , a compound with significant potential as a novel fluorescent probe for advanced microscopy.

The structure of this molecule—featuring an electron-donating hydroxyl group and a potent electron-withdrawing nitro group—suggests the possibility of intramolecular charge transfer (ICT). Such characteristics are hallmarks of environmentally sensitive fluorophores.[1][2][3] These probes can exhibit changes in their fluorescence emission color or intensity in response to variations in their local microenvironment, such as polarity and viscosity.[1][2] This property, known as solvatochromism, can be harnessed to gain deeper insights into the complex and dynamic landscape within living cells.[3][4]

This document provides a comprehensive guide for researchers to characterize the photophysical properties of this compound and subsequently apply it in a variety of fluorescence microscopy applications, from basic cellular staining to advanced techniques that leverage its potential environmental sensitivity.

Part 1: Essential Photophysical Characterization

Before deploying a novel compound in cellular imaging, a thorough characterization of its fundamental photophysical properties is crucial. This ensures optimal setup of the microscope and accurate interpretation of the resulting images.

Protocol 1.1: Determining Absorption and Emission Spectra

This protocol outlines the measurement of the core spectral properties of the probe.

Objective: To determine the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • Spectrofluorometer

  • High-purity ethanol

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in ethanol.

  • Working Solution: Dilute the stock solution in ethanol to a final concentration of 10 µM for absorbance and 1 µM for fluorescence measurements.

  • Absorbance Spectrum:

    • Use pure ethanol as a blank reference.

    • Scan the absorbance of the 10 µM solution from 300 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λ_abs_).

  • Emission Spectrum:

    • Set the spectrofluorometer's excitation wavelength to the determined λ_abs_.

    • Scan the emission spectrum from λ_abs_ + 20 nm to 800 nm.

    • Identify the wavelength of maximum fluorescence emission (λ_em_).

Protocol 1.2: Analysis of Environmental Sensitivity (Solvatochromism)

This protocol assesses how the probe's fluorescence is affected by the polarity of its environment.[3]

Objective: To determine if the probe is solvatochromic by measuring its emission spectrum in a range of solvents with varying polarities.

Materials:

  • This compound

  • A series of solvents with varying polarity (e.g., Toluene, Chloroform, Dichloromethane, Acetone, Ethanol, Methanol, Water).

  • Spectrofluorometer

Methodology:

  • Prepare a 1 µM solution of the probe in each of the selected solvents.

  • For each solution, measure the emission spectrum as described in Protocol 1.1.

  • Plot the emission maximum (λ_em_) against the solvent polarity parameter (e.g., Reichardt's Dye E_T_(30) scale). A significant shift in λ_em_ with changing solvent polarity indicates solvatochromism.

Protocol 1.3: Determination of Fluorescence Quantum Yield (Φ_F_)

The quantum yield is a measure of the efficiency of the fluorescence process.[5] This protocol uses the relative method, comparing the probe to a known standard.[5][6][7]

Objective: To calculate the fluorescence quantum yield (Φ_F_) of the probe relative to a standard.

Materials:

  • This compound

  • A reference standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Spectrophotometer and Spectrofluorometer.

  • Solvents for the probe and standard.

Methodology:

  • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of 5-6 dilutions in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should be kept low (between 0.02 and 0.1) to avoid inner filter effects.[7][8]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s_) is calculated using the following equation:[5][6]

    Φ_s_ = Φ_r_ * (Grad_s_ / Grad_r_) * (n_s_² / n_r_²)

    Where:

    • Φ_r_ is the quantum yield of the reference.

    • Grad_s_ and Grad_r_ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • n_s_ and n_r_ are the refractive indices of the sample and reference solvents.[9]

Expected Photophysical Data Summary
ParameterSymbolExpected Range/BehaviorRationale & Significance
Max. Absorption Wavelengthλ_abs_350 - 450 nmDetermines the optimal excitation wavelength for microscopy.
Max. Emission Wavelengthλ_em_450 - 600 nmDefines the emission filter needed and the color of the probe.
Stokes ShiftΔλ> 50 nmA large Stokes shift is desirable to minimize spectral overlap and improve signal-to-noise.
Molar Extinction Coefficientε> 20,000 M⁻¹cm⁻¹A high value indicates efficient light absorption.
Fluorescence Quantum YieldΦ_F_0.1 - 0.8A higher value indicates a brighter probe.
Solvatochromic ShiftΔλ_em_> 30 nmA significant shift across solvents indicates strong environmental sensitivity, useful for polarity mapping.

Part 2: Foundational Application Protocols for Cellular Imaging

Once characterized, the probe can be applied to biological samples. The following protocols provide a starting point for staining both live and fixed cells.

Workflow for Cellular Staining and Imaging

G cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture (on coverslips) live_stain 2a. Live Cell Staining cell_culture->live_stain For Live Imaging fixation 2b. Fixation (e.g., 4% PFA) cell_culture->fixation For Fixed Imaging imaging 5. Fluorescence Microscopy live_stain->imaging perm 3. Permeabilization (optional, e.g., Triton X-100) fixation->perm fixed_stain 4. Fixed Cell Staining perm->fixed_stain fixed_stain->imaging analysis 6. Image Analysis (Intensity, Colocalization) imaging->analysis

Caption: General workflow for live and fixed cell imaging.

Protocol 2.1: Live-Cell Staining

Objective: To stain living cells and observe the probe's distribution.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., phenol red-free DMEM).[10]

  • Phosphate-Buffered Saline (PBS).

Methodology:

  • Determine Optimal Concentration:

    • Prepare a range of working concentrations of the probe (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) in live-cell imaging medium.

    • Replace the culture medium of the cells with the staining solutions.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells twice with fresh, pre-warmed imaging medium.

    • Image the cells to determine the concentration that provides the best signal-to-noise ratio with minimal cytotoxicity.

  • Staining Protocol:

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed staining solution at the optimal concentration.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

    • Add fresh imaging medium to the cells before placing them on the microscope stage.

  • Imaging:

    • Use the predetermined excitation and emission settings for the probe.

    • Minimize light exposure to reduce phototoxicity and photobleaching.[10][11]

Protocol 2.2: Fixed-Cell Staining

Objective: To stain fixed cells, allowing for co-staining with antibodies (immunofluorescence).

Materials:

  • Cells cultured on coverslips.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS.[12]

  • Staining solution of the probe in PBS.

Methodology:

  • Fixation:

    • Rinse cells twice with PBS.[13]

    • Add 4% PFA and incubate for 15 minutes at room temperature.[13]

    • Rinse three times with PBS.

  • Permeabilization (Optional):

    • If co-staining for an intracellular target, add 0.1% Triton X-100 in PBS and incubate for 10 minutes.

    • Rinse three times with PBS.

  • Staining:

    • Add the probe staining solution (at the optimal concentration determined from live-cell experiments) and incubate for 15-30 minutes at room temperature, protected from light.

    • Rinse three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image using the appropriate microscope settings. Note that some mounting media can affect fluorescence, so it is important to test for compatibility.[14]

Part 3: Advanced Application - Ratiometric Imaging of Cellular Polarity

If this compound is found to be solvatochromic (Protocol 1.2), it can be used as a ratiometric probe to map the relative polarity of different subcellular compartments. Ratiometric measurements are independent of probe concentration, offering more quantitative insights.[1]

Ratiometric Imaging Workflow

G cluster_imaging Image Acquisition cluster_analysis Image Analysis excitation Excite at λ_abs_ channel1 Collect Emission Channel 1 (Blue-shifted) excitation->channel1 channel2 Collect Emission Channel 2 (Red-shifted) excitation->channel2 bg_subtract Background Subtraction for both channels channel1->bg_subtract channel2->bg_subtract ratio_calc Calculate Ratio Image (Intensity_Ch2 / Intensity_Ch1) bg_subtract->ratio_calc pseudocolor Apply Pseudocolor Look-Up Table (LUT) ratio_calc->pseudocolor

Caption: Workflow for ratiometric fluorescence imaging.

Objective: To visualize differences in micropolarity between cellular organelles.

Protocol:

  • Stain Live Cells: Prepare and stain live cells as described in Protocol 2.1.

  • Set Up Imaging Channels:

    • Based on the solvatochromism data, define two emission channels on the microscope:

      • Channel 1: Captures emission from less polar environments (e.g., lipid droplets, membranes).

      • Channel 2: Captures emission from more polar environments (e.g., cytoplasm).

  • Acquire Images: Sequentially acquire images in both channels from the same field of view. It is critical to use identical acquisition settings (exposure time, gain) for both channels.[15]

  • Image Processing and Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), perform background subtraction on both images.[15][16]

    • Generate a ratio image by dividing the image from Channel 2 by the image from Channel 1 on a pixel-by-pixel basis.

    • Apply a pseudocolor look-up table (LUT) to the ratio image to visually represent the polarity map. For example, "hot" colors (red/yellow) could represent high-polarity regions, while "cool" colors (blue/green) could represent low-polarity regions.

Part 4: Data Analysis and Interpretation

Basic Image Analysis
  • Background Subtraction: Always subtract the background fluorescence to ensure that intensity measurements are accurate. The background can be determined from a region of the image that does not contain cells.[15][16]

  • Intensity Measurements: Quantify the fluorescence intensity in specific regions of interest (ROIs), such as the nucleus, cytoplasm, or specific organelles.[15]

  • Data Presentation: Always perform analysis on raw, uncompressed image data.[15] When presenting images, clearly state any adjustments made to brightness or contrast.

Co-localization Analysis

To determine if the probe localizes to a specific organelle, co-stain with a known organelle marker (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

  • Visual Assessment: Merge the two color channels. Overlapping signals (e.g., yellow in a red/green merge) suggest co-localization.[17][18]

  • Quantitative Analysis: For a more rigorous assessment, use statistical methods like the Pearson's Correlation Coefficient (PCC). The PCC measures the linear relationship between the pixel intensities of the two channels.[17][19] A PCC value close to +1 indicates strong positive correlation, while a value near 0 indicates no correlation.[19]

Part 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Signal or Very Weak Signal - Incorrect filter set for the probe's spectra. - Probe concentration is too low. - Photobleaching has occurred.- Verify that the microscope's excitation and emission filters match the probe's λ_abs_ and λ_em_.[20][21] - Perform a titration to find the optimal probe concentration.[21] - Reduce exposure time and/or laser power. Use an antifade mounting medium for fixed cells.[11]
High Background Fluorescence - Probe concentration is too high. - Inadequate washing after staining. - Autofluorescence from the sample or medium.- Reduce the probe concentration.[20] - Increase the number and duration of wash steps.[22] - Image in a phenol red-free medium. Use a spectrally distinct probe if tissue autofluorescence is high.[20]
Image is Blurry or Out of Focus - Dirty objective lens. - Incorrect coverslip thickness. - Sample is not flat.- Clean the objective lens with appropriate lens paper and cleaning solution.[11] - Use high-quality No. 1.5 coverslips.[11] - Ensure the sample is properly mounted and flat on the slide.
Rapid Photobleaching - High excitation light intensity. - Long exposure times. - The probe is inherently photolabile.- Use the lowest possible light intensity that gives a good signal. - Minimize exposure time.[10] - For fixed cells, use an antifade mounting medium.[11]
Apparent Cytotoxicity (for live cells) - Probe concentration is too high. - Prolonged exposure to excitation light.- Perform a toxicity assay (e.g., MTT assay) to determine a safe concentration range. - Minimize imaging time and light exposure. Use an incubator on the microscope stage to maintain cell health.

References

Synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline Derivatives for SAR Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic introduction of a fluorine atom into the quinoline ring system is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[2] Furthermore, the incorporation of a nitro group can significantly influence the electronic properties and biological activity of the molecule. This guide provides a comprehensive overview and detailed protocols for the synthesis of a focused library of 6-fluoro-4-hydroxy-3-nitroquinoline derivatives, intended for structure-activity relationship (SAR) studies. Understanding the impact of various substituents on the biological activity of this core scaffold is crucial for the rational design of novel therapeutics.

Strategic Approach to Synthesis

The synthetic strategy for accessing this compound derivatives is a two-stage process. The initial stage focuses on the construction of the core 6-fluoro-4-hydroxyquinoline ring system. This is efficiently achieved through the well-established Gould-Jacobs reaction.[3] The second stage involves the regioselective nitration of the activated quinoline ring to introduce the nitro group at the 3-position. Subsequent derivatization can then be performed to generate a library of compounds for SAR studies.

Core Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4] This reaction proceeds in two key steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the aniline on DEEM, leading to the formation of an anilinomethylene malonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling point solvent such as diphenyl ether, to yield the 4-hydroxyquinoline core.[5]

The choice of 4-fluoroaniline as the starting material directly incorporates the desired fluorine atom at the 6-position of the resulting quinoline ring.

Experimental Protocols

Part 1: Synthesis of 6-Fluoro-4-hydroxyquinoline

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[6][7]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with stirrer

  • Büchner funnel and filter paper

Procedure:

Step 1: Condensation of 4-Fluoroaniline with DEEM

  • In a 250 mL round-bottom flask, combine 4-fluoroaniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.11 mol).

  • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction is typically performed neat (without solvent).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, diethyl 2-((4-fluorophenylamino)methylene)malonate, will solidify upon cooling.

Step 2: Thermal Cyclization

  • To the flask containing the crude anilinomethylene malonate, add 150 mL of diphenyl ether.

  • Fit the flask with a reflux condenser and heat the mixture to 250-260°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill off.

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • While still warm, carefully pour the reaction mixture into 300 mL of hexane with stirring. This will precipitate the crude 6-fluoro-4-hydroxyquinoline.

  • Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

Step 3: Purification

  • Suspend the crude product in a 1 M sodium hydroxide solution and stir to dissolve.

  • Wash the aqueous solution with diethyl ether to remove any remaining non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the purified 6-fluoro-4-hydroxyquinoline.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 70-80%

Characterization: The structure of 6-fluoro-4-hydroxyquinoline should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Step1

Caption: Synthetic pathway for 6-fluoro-4-hydroxyquinoline.

Part 2: Nitration of 6-Fluoro-4-hydroxyquinoline

The 4-hydroxy group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 3-position is activated for nitration.

Materials:

  • 6-Fluoro-4-hydroxyquinoline

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Beakers and flasks

Procedure:

  • In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool the flask in an ice bath to 0-5°C.

  • Slowly add 6-fluoro-4-hydroxyquinoline (0.05 mol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (0.06 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 6-fluoro-4-hydroxyquinoline, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid this compound will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Expected Yield: 60-70%

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the nitration should be verified by 2D NMR techniques if necessary.

Synthesis_Step2

Caption: Nitration of the quinoline core.

Strategies for Generating a Diverse Library for SAR Studies

To explore the structure-activity relationships, modifications can be introduced at various positions of the this compound scaffold.

SAR_Strategy

Caption: Strategies for derivatization for SAR studies.

  • Derivatization of the 4-Hydroxy Group: The hydroxyl group can be converted to an ether or an ester.

    • O-Alkylation: Reaction with various alkyl halides in the presence of a base (e.g., K₂CO₃ in acetone) can introduce a range of alkyl or substituted alkyl groups.

    • O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) can introduce different ester functionalities.

  • Modification of the 3-Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.

    • Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl) can convert the nitro group to a primary amine.

    • Amine Derivatization: The resulting amino group can be acylated, alkylated, or converted to a sulfonamide to explore the effect of different substituents at this position.

  • Further Ring Functionalization: While more complex, other positions on the quinoline ring could be functionalized in earlier steps of the synthesis or through electrophilic aromatic substitution on the final scaffold, although this may be challenging due to the directing effects of the existing substituents.

Quantitative Data Summary

CompoundYield (%)Key Biological Activity (Hypothetical)
Core HNO₂60-70Baseline activity
1a CH₃NO₂--
1b C₂H₅NO₂--
2a HNH₂--
2b HNHCOCH₃--
3a CH₃NH₂--

Yields for derivatives will be determined experimentally.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the synthesis of this compound and outlines strategies for the generation of a diverse library of derivatives for SAR studies. The biological evaluation of these compounds against relevant targets will provide valuable insights into the structural requirements for activity and guide the design of more potent and selective therapeutic agents. Future work could involve computational modeling to further rationalize the observed SAR and to predict the activity of novel derivatives.

References

Application Notes and Protocols for the In-Vivo Evaluation of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vivo experimental design and testing of the novel compound, 6-Fluoro-4-hydroxy-3-nitroquinoline. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, potentially improving the pharmacological profile of the parent molecule.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically rigorous, and ethically sound framework for preclinical in vivo evaluation. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in drug discovery.[1][2] The functionalization of this core, particularly with electron-withdrawing groups like nitro and fluoro moieties, can significantly modulate its biological activity. While direct in vivo data for this compound is not yet established in publicly available literature, the known activities of related fluorinated quinolines suggest a strong rationale for investigating its therapeutic potential, particularly in the context of inflammatory diseases.[5][6][7]

This guide outlines a phased in vivo testing strategy, commencing with essential safety and pharmacokinetic profiling before proceeding to efficacy evaluation in a relevant disease model. This approach is aligned with established preclinical research principles, ensuring a systematic and data-driven progression of the investigational compound.[8][9][10]

Ethical Considerations in Animal Research

All in vivo experimentation must be conducted with the highest regard for animal welfare and in strict adherence to ethical guidelines.[11][12][13][14] Key principles include:

  • The 3Rs (Replacement, Reduction, and Refinement): Every effort should be made to replace animal use with alternative methods where possible, reduce the number of animals used to the minimum required for statistically significant results, and refine procedures to minimize any potential pain or distress.[14][15]

  • Justification: The research must have a clear scientific purpose with the potential to yield significant knowledge that outweighs the ethical implications of using animals.[12][13][14]

  • Humane Endpoints: Animals observed to be in severe distress or chronic pain that cannot be alleviated should be humanely euthanized.[12]

  • Regulatory Compliance: All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with relevant national and international regulations, such as the Animal Welfare Act.[12]

Phase I: Preliminary Safety and Pharmacokinetic (PK) Profiling

The initial phase of in vivo testing is crucial for establishing the safety and pharmacokinetic profile of this compound. This data is fundamental for designing subsequent efficacy studies with appropriate dosing regimens.[16][17][18]

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity.

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice of both sexes (n=5 per group).

  • Route of Administration: Intraperitoneal (IP) or oral (PO), depending on the intended clinical route.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals. A starting dose can be estimated from any available in vitro cytotoxicity data.

  • Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: Record mortality and calculate the LD50. At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16][18][19][20][21]

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling (n=3-4 per group).

  • Administration:

    • Intravenous (IV) Bolus: Administer a single IV dose to determine key parameters like clearance and volume of distribution.

    • Oral (PO) Gavage: Administer a single oral dose to assess oral bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound over time.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[16]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability

Phase II: Efficacy Evaluation in an Animal Model of Inflammation

Based on the known anti-inflammatory potential of many quinoline derivatives, a logical next step is to assess the efficacy of this compound in a relevant model of inflammation.[5][7][22] The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[7][22]

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory activity of the compound by measuring its ability to reduce paw edema.[7][22]

Protocol:

  • Animal Model: Wistar rats (150-200g), divided into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline or 0.5% CMC)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: Test compound at three different dose levels (selected based on toxicity and PK data).

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

Experimental Workflow

G cluster_phase1 Phase I: Safety & PK cluster_phase2 Phase II: Efficacy cluster_data Data Analysis & Decision acute_tox Acute Toxicity Study (LD50) pk_study Pharmacokinetic Study (ADME Profile) acute_tox->pk_study Inform Dosing efficacy_model Inflammation Model (Carrageenan Paw Edema) pk_study->efficacy_model Select Doses data_analysis Analyze Results efficacy_model->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo

Caption: Phased approach for the in vivo evaluation of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

G compound 6-Fluoro-4-hydroxy- 3-nitroquinoline target Putative Target (e.g., Kinase, Enzyme) compound->target Inhibition nfkb NF-κB Pathway target->nfkb Blocks Activation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory Reduces Transcription inflammation Inflammatory Response pro_inflammatory->inflammation Mediates

Caption: Hypothesized mechanism of anti-inflammatory action for the test compound.

Conclusion and Future Directions

The successful completion of these initial in vivo studies will provide a foundational understanding of the safety, pharmacokinetic profile, and preliminary efficacy of this compound. Positive results would warrant further investigation, including:

  • Dose-response studies: To establish a clear relationship between the dose and the observed effect.[23]

  • Chronic toxicology studies: To assess the long-term safety of the compound.[15]

  • Efficacy in other models: To explore the therapeutic potential in different disease contexts (e.g., chronic inflammation, specific cancers).

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in its biological activity.

This structured approach to in vivo testing is essential for the rigorous and ethical development of novel therapeutic agents. It ensures that decisions are based on robust scientific data, ultimately increasing the potential for successful clinical translation.[8][10][23]

References

Troubleshooting & Optimization

improving yield and purity of 6-Fluoro-4-hydroxy-3-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route for both yield and purity. As practicing scientists, we understand that nuances in experimental conditions are critical. This document, therefore, goes beyond a simple protocol, offering insights into the causality behind procedural steps and strategies to overcome common challenges.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the 6-fluoro-4-hydroxyquinoline core via the Gould-Jacobs reaction.[1][2] This is followed by a regioselective nitration of the quinolone ring to introduce the nitro group at the C3 position.

The overall synthesis can be broken down into three key steps:

  • Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.

  • Thermal Cyclization: High-temperature ring closure of the intermediate to yield 6-fluoro-4-hydroxyquinoline.

  • Nitration: Electrophilic nitration of the 6-fluoro-4-hydroxyquinoline core to afford the final product.

Each of these steps presents unique challenges that can impact the final yield and purity. This guide will address these challenges in detail.

Visualizing the Workflow

The following diagram outlines the synthetic workflow from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Nitration A 4-Fluoroaniline C Diethyl 2-((4-fluoroanilino)methylene)malonate A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (100-130°C) D 6-Fluoro-4-hydroxyquinoline C->D High Temp. (250°C) High-boiling solvent E This compound D->E HNO₃ / H₂SO₄ Controlled Temp.

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven experience.

Step 1 & 2: Synthesis of 6-Fluoro-4-hydroxyquinoline (Gould-Jacobs Reaction)

Question 1: My cyclization reaction is not proceeding to completion, resulting in a low yield of 6-fluoro-4-hydroxyquinoline. What should I do?

Answer: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction, which is a thermal process requiring significant activation energy.[3]

  • Probable Cause: Insufficient reaction temperature. The electrocyclic ring-closing reaction to form the quinoline system typically requires temperatures in the range of 250°C.[4]

  • Solution:

    • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a high-temperature thermometer placed directly in the reaction medium if possible.

    • Increase Temperature: Gradually increase the reaction temperature in 10°C increments. However, be cautious as excessively high temperatures can lead to decomposition.[5]

    • Choice of Solvent: The use of a high-boiling, inert solvent is crucial for achieving the necessary temperatures and ensuring uniform heat distribution.[4] Solvents like diphenyl ether or Dowtherm A are highly effective and can significantly improve cyclization yields compared to solvent-free conditions.[3][6]

    • Microwave Synthesis: Consider using a microwave reactor. This technology can often achieve the required high temperatures more efficiently and with significantly shorter reaction times, which can also help to minimize the formation of degradation byproducts.[5]

Question 2: The reaction mixture turns into a dark, tarry material during the high-temperature cyclization step. How can I prevent this?

Answer: The formation of tar is a clear indication of thermal decomposition of your starting materials or product.

  • Probable Cause: Excessive heating or prolonged reaction times.[5] The intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate, and the product can be sensitive to prolonged exposure to high temperatures.

  • Solution:

    • Optimize Temperature and Time: Find the "sweet spot" for your reaction. The goal is to identify the minimum temperature and time required for complete cyclization. Monitor the reaction progress using TLC or LC-MS to avoid unnecessary heating.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.

    • Efficient Heat Transfer: In larger scale reactions, ensure efficient stirring and proper reactor design to avoid localized overheating.

ParameterRecommendationRationale
Temperature 250-260°COptimal for cyclization without significant degradation.[4]
Solvent Diphenyl ether or Dowtherm AEnsures even heating to the required temperature.[3]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative side reactions.
Monitoring TLC or LC-MSAllows for determination of reaction completion, preventing prolonged heating.

Question 3: I am observing the formation of a significant amount of side products, such as bisquinolines. How can this be minimized?

Answer: The formation of bisquinoline derivatives is a known side reaction in quinoline synthesis.

  • Probable Cause: Incorrect stoichiometry or side reactions of intermediates.

  • Solution:

    • Control Stoichiometry: Ensure the accurate measurement of your starting materials. An excess of the aniline component can sometimes lead to side reactions.

    • Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes favor the formation of side products.

Step 3: Nitration of 6-Fluoro-4-hydroxyquinoline

Question 4: My nitration reaction is producing a mixture of isomers (e.g., 5-nitro, 7-nitro) in addition to the desired 3-nitro product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the nitration of substituted quinolines can be challenging. The directing effects of the existing substituents and the reaction conditions play a crucial role.

  • Probable Cause: The reaction conditions are not optimized to favor substitution at the C3 position. The electron-donating hydroxyl group at C4 and the electron-withdrawing fluorine at C6 will influence the position of electrophilic attack by the nitronium ion.

  • Solution:

    • Temperature Control: This is often the most critical parameter. Lowering the reaction temperature can significantly enhance regioselectivity. Start the reaction at 0°C and allow it to proceed at a controlled, low temperature. Higher temperatures can lead to the formation of dinitro derivatives and other isomers.[7]

    • Nitrating Agent: A standard mixture of concentrated nitric acid in concentrated sulfuric acid is typically used. The precise ratio and the rate of addition can influence the outcome. A slow, dropwise addition of the nitrating agent to the solution of 6-fluoro-4-hydroxyquinoline in sulfuric acid at low temperature is recommended to maintain control over the reaction exotherm and local concentrations of the nitrating species.

    • Protecting Groups: In some cases, protecting the hydroxyl group before nitration can alter the directing effects and improve selectivity, although this adds extra steps to the synthesis.

Question 5: The final product is difficult to purify, and I suspect it contains isomeric impurities that are hard to separate. What purification strategies do you recommend?

Answer: The separation of constitutional isomers can indeed be challenging due to their similar physical properties.

  • Probable Cause: Co-crystallization of isomers or similar solubility profiles.

  • Solution:

    • Recrystallization: This is the most common method for purifying the final product. Experiment with different solvent systems. A mixture of solvents (e.g., DMF/water, ethanol/water) can sometimes provide better separation than a single solvent. Multiple recrystallization steps may be necessary.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. Use a high-resolution silica gel and carefully select your eluent system to maximize the separation of the isomers. Gradient elution may be required.

    • pH Adjustment: The 4-hydroxy group imparts acidic properties to the molecule. It may be possible to exploit differences in the pKa values of the isomeric nitro-substituted products for separation through pH-controlled extraction or crystallization.

Visualizing the Troubleshooting Logic

This flowchart provides a decision-making framework for addressing common issues in the synthesis.

Troubleshooting_Logic cluster_cyclization Cyclization Issues cluster_nitration Nitration & Purification Issues start_c Low Yield of 6-Fluoro-4-hydroxyquinoline q_temp_c Is Temp ≥ 250°C? start_c->q_temp_c a_inc_temp Increase Temp & Use High-Boiling Solvent q_temp_c->a_inc_temp No q_tar Tar Formation? q_temp_c->q_tar Yes a_success_c Improved Yield a_inc_temp->a_success_c a_opt_time Optimize Time/Temp Use Inert Atmosphere q_tar->a_opt_time Yes q_tar->a_success_c No a_opt_time->a_success_c start_n Poor Purity of Final Product q_isomers Isomer Mixture? start_n->q_isomers a_low_temp Lower Nitration Temp (e.g., 0°C) q_isomers->a_low_temp Yes q_purify Purification Difficulty? q_isomers->q_purify No a_low_temp->q_purify a_recryst Optimize Recrystallization Solvent System q_purify->a_recryst Yes a_chrom Use Column Chromatography a_recryst->a_chrom Still Impure a_success_n High Purity Product a_recryst->a_success_n Pure a_chrom->a_success_n

Caption: Troubleshooting flowchart for key synthesis steps.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step? A1: The high-boiling solvent, such as diphenyl ether, serves two main purposes. Firstly, it allows the reaction to reach the high temperatures (around 250°C) necessary for the thermal cyclization, which would not be possible with lower-boiling solvents. Secondly, it provides a medium for uniform heat transfer, which is particularly important on a larger scale to prevent localized overheating and decomposition.[3][4]

Q2: Can I perform the Gould-Jacobs reaction in one pot without isolating the intermediate? A2: Yes, it is common practice to perform the Gould-Jacobs reaction as a "one-pot" procedure. After the initial condensation of 4-fluoroaniline and DEEM (often done at a lower temperature, e.g., 100-130°C, to drive off ethanol), the high-boiling solvent is added to the crude intermediate, and the temperature is then raised to effect cyclization.[5]

Q3: How does the fluorine substituent at the C6 position affect the synthesis? A3: The fluorine atom is an electron-withdrawing group. In the Gould-Jacobs cyclization, this can slightly deactivate the aniline ring towards the electrophilic substitution, potentially requiring more forcing conditions. In the subsequent nitration step, as a halogen, it is an ortho-, para- director. However, its deactivating inductive effect will influence the overall reactivity of the ring.

Q4: What are the key safety precautions to take during this synthesis? A4: Several safety precautions are essential:

  • High Temperatures: The cyclization step involves very high temperatures. Ensure your glassware is appropriate for high-temperature work and use a heating mantle with a reliable temperature controller. Use a blast shield.

  • Nitrating Mixture: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The addition should be done slowly and at a low temperature to control the exotherm.

  • High-Boiling Solvents: Diphenyl ether and Dowtherm A have high boiling points and can cause severe burns. They should be handled with care, and their vapors should not be inhaled.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 6-Fluoro-4-hydroxyquinoline
  • Condensation: In a round-bottom flask equipped with a condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours. Ethanol will be evolved during this step.

  • Cyclization: After cooling the mixture slightly, add a high-boiling solvent (e.g., diphenyl ether, approximately 5-10 mL per gram of aniline). Equip the flask for distillation to allow for the removal of any remaining ethanol. Heat the mixture to 250°C under a nitrogen atmosphere and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Work-up and Purification: Cool the reaction mixture to below 100°C and dilute it with a non-polar solvent like hexane or petroleum ether to precipitate the product. Filter the crude solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of this compound
  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 eq) while cooling in an ice bath.

  • Nitration: Dissolve the 6-fluoro-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the quinoline solution, ensuring the internal temperature does not rise above 5-10°C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and dry it. Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol).

References

Technical Support Center: Overcoming Solubility Challenges of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-4-hydroxy-3-nitroquinoline is a substituted quinoline derivative of interest for researchers in drug discovery and chemical biology. Its structure, which combines a hydrophobic quinoline core with a lipophilicity-enhancing fluorine atom and an electron-withdrawing nitro group, suggests that it is likely to have poor aqueous solubility.[1][2] This presents a significant challenge for in vitro cell-based assays, as poor solubility can lead to compound precipitation, inaccurate concentration measurements, and confounded experimental results.[3]

This technical guide provides a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to help researchers overcome the solubility issues of this compound in cell culture media. Our approach is grounded in a logical, stepwise process, from initial stock solution preparation to advanced formulation techniques.

Troubleshooting & FAQs: A Stepwise Approach to Solubilization

This section is designed to guide you through the most common issues encountered when working with poorly soluble compounds like this compound.

Q1: My compound, this compound, won't dissolve when added directly to my aqueous cell culture medium. What is the first and most critical step I should take?

A1: Direct dissolution of highly hydrophobic compounds in aqueous media is almost always unsuccessful. The foundational first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[4]

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions for cell-based assays due to its powerful ability to dissolve a wide range of nonpolar and polar compounds and its relatively low cytotoxicity at concentrations typically used in final assay conditions.[5][6]

Q2: I've dissolved the compound in DMSO, but it precipitates immediately when I dilute it into the cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because the compound, while soluble in 100% DMSO, is not soluble in the final, predominantly aqueous, environment of the cell culture medium.[7] The abrupt change in solvent polarity causes the compound to fall out of solution.

Below is a decision-making workflow to troubleshoot this common issue.

G cluster_troubleshooting start Start: Compound precipitates in cell culture medium stock Prepare a high-concentration (e.g., 10-20 mM) stock solution in 100% DMSO. start->stock dilute Add stock solution to pre-warmed, rapidly vortexing cell culture medium. stock->dilute observe Precipitation Still Occurs? dilute->observe success Success! Proceed with experiment. Ensure final DMSO % is safe for cells. observe->success No troubleshoot_header Troubleshooting Strategies (Attempt in Order) observe->troubleshoot_header Yes no No yes Yes strategy1 1. Lower Stock Concentration Prepare a 1 mM stock in DMSO. This requires a larger volume but may prevent precipitation. strategy2 2. Pre-condition Medium Add DMSO to medium first (to near final %), then add compound stock to this mixture with gentle stirring. strategy3 3. pH Adjustment Cautiously increase medium pH (e.g., to 7.6-7.8) with sterile NaOH. The 4-hydroxy group may be deprotonated, increasing solubility. Monitor pH carefully. strategy4 4. Advanced Formulation Use a solubilizing excipient like a cyclodextrin to form an inclusion complex.

Caption: Troubleshooting workflow for compound precipitation.

One of the most effective methods suggested in the workflow is to pre-condition the aqueous medium with the solvent before adding the compound stock.[8] This helps to lessen the solvent polarity shock.

Q3: What is the maximum concentration of DMSO my cells can tolerate? I'm concerned about solvent-induced cytotoxicity.

A3: This is a critical consideration. DMSO toxicity is cell-type dependent. While many robust, immortalized cell lines can tolerate up to 0.5% or even 1% DMSO, more sensitive cells, such as primary cultures, may show signs of stress or toxicity at concentrations as low as 0.1%.[6][9] It is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[3]

Cell TypeTypical Max DMSO Concentration (v/v)
Immortalized/Cancer Cell Lines0.5% - 1.0%[6]
Primary Cells≤ 0.1%[5]
Stem Cells≤ 0.1%
High-Throughput Screening (HTS)0.1% - 1.0%[5]

Table 1: General guidelines for maximum tolerated DMSO concentrations in cell culture. These values should be experimentally verified.

Q4: I've tried optimizing my DMSO dilution, but I still can't reach my desired final concentration without precipitation. What advanced methods can I use?

A4: When standard solvent-based approaches are insufficient, formulation strategies using solubilizing excipients are the next logical step. For in vitro use, cyclodextrins are an excellent choice.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in cell culture applications due to their high solubility and low toxicity.[13][14]

G cluster_cd Cyclodextrin (Hydrophilic Exterior) c1 c2 c1->c2 complex Water-Soluble Inclusion Complex c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 c7->c1 cavity Hydrophobic Cavity drug Poorly Soluble Drug (e.g., 6-Fluoro-4-hydroxy- 3-nitroquinoline) drug->c4 Complexation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q5: Can I adjust the pH of the medium to improve solubility?

A5: Yes, this can be a viable strategy, but it must be approached with caution. The 4-hydroxyquinoline moiety can tautomerize and possesses an acidic proton. By slightly increasing the pH of the culture medium (e.g., from 7.4 to 7.8) with sterile, dilute NaOH, you can deprotonate the hydroxyl group, forming a phenolate salt. This salt form is typically more water-soluble.

Critical Cautions:

  • Cell Health: Most cells have a narrow optimal pH range (typically 7.2-7.4).[15][16] Significant deviations can induce stress and alter cellular processes.

  • Media Stability: High pH can cause the degradation of some media components, like glutamine, and the precipitation of salts.[17]

  • Monitoring: Any pH adjustment must be done carefully, and the final pH of the medium must be verified with a calibrated pH meter.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, weigh 2.09 mg (Molecular Weight ≈ 209.1 g/mol ).

  • Add Solvent: Transfer the powder to a sterile, appropriate-sized glass or polypropylene vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. (For 2.09 mg to make a 10 mM stock, add 1.0 mL of DMSO).

  • Promote Dissolution: Cap the vial tightly and vortex gently.[5] If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or warm the solution gently to 37°C.[5] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5]

Protocol 2: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of your planned experiment.

  • Prepare Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A recommended range to test is 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v). Also, include a "medium only" control with no DMSO.[3]

  • Treatment: Replace the seeding medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to measure the viability of cells in each condition.

  • Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "medium only" control. This is your maximum tolerated concentration for subsequent experiments.

Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a concentrated (e.g., 20-40% w/v) solution of HP-β-CD in sterile water or PBS. Gentle warming may be required for complete dissolution. Filter-sterilize this solution through a 0.22 µm filter.

  • Prepare Compound Slurry: In a sterile vial, add the pre-weighed this compound powder.

  • Complexation: Add the sterile HP-β-CD solution to the compound powder. The molar ratio of compound to cyclodextrin often needs to be optimized, but a starting point of 1:2 to 1:5 is common.

  • Equilibration: Seal the vial and agitate the mixture at room temperature for 24-48 hours using a shaker or rotator to allow for the formation of the inclusion complex.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV or UV-Vis spectrophotometry).

  • Application: This aqueous stock can now be diluted directly into your cell culture medium for experiments. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

References

Technical Support Center: Minimizing Off-Target Effects of 6-Fluoro-4-hydroxy-3-nitroquinoline in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Fluoro-4-hydroxy-3-nitroquinoline. This guide is designed to provide in-depth troubleshooting strategies and practical guidance to help you navigate the complexities of in vitro cell-based assays with this compound. Our goal is to empower you to achieve reproducible, on-target results by minimizing confounding off-target effects.

Section 1: Understanding the Compound: Mechanism and Off-Target Potential

This compound belongs to the quinoline class of compounds, a scaffold prevalent in pharmacologically active molecules. While the precise intended biological target of this specific molecule may vary depending on the research context, it is crucial to understand the inherent properties of the quinoline structure that can contribute to off-target activities.

Fluoroquinolones, as a class, are known to exert effects on mammalian cells, often through mechanisms independent of their intended targets. A primary off-target mechanism is iron chelation .[1] The arrangement of oxygen atoms in the quinolone core can bind essential metal cations, which can, in turn, inhibit metalloenzymes.[1] This can lead to a cascade of cellular events, including:

  • Mitochondrial Dysfunction: Studies on other fluoroquinolones have identified mitochondrial proteins such as AIFM1 and IDH2 as off-targets, leading to impaired electron transport chain function and mitochondrial toxicity.[2][3]

  • Epigenetic Alterations: Inhibition of Fe(II)-dependent dioxygenases can result in changes to DNA and histone methylation patterns.[1]

Furthermore, the quinoline scaffold is a common feature in kinase inhibitors . Many quinoline-based compounds are designed to target the ATP-binding pocket of various kinases. Therefore, unintended inhibition of multiple kinases (kinome promiscuity) is a significant potential off-target effect to consider.

Visualizing Potential Off-Target Pathways

Off_Target_Pathways Compound This compound Iron Iron Chelation Compound->Iron Kinases Off-Target Kinase Inhibition Compound->Kinases Mitochondria Mitochondrial Dysfunction (e.g., AIFM1, IDH2 inhibition) Iron->Mitochondria Epigenetics Epigenetic Changes (Dioxygenase Inhibition) Iron->Epigenetics Phenotype Observed Cellular Phenotype (e.g., Cytotoxicity, Altered Signaling) Mitochondria->Phenotype Epigenetics->Phenotype Kinases->Phenotype

Caption: Potential off-target mechanisms of this compound.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during experiments with this compound, providing a logical workflow for troubleshooting.

Question 1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific on-target effect. How can I determine if this is an on-target or off-target phenomenon?

Answer: This is a classic challenge. Here’s a systematic approach to dissect the source of cytotoxicity:

Step 1: Perform a Dose-Response Cytotoxicity Assay. First, establish the cytotoxic concentration range of the compound in your specific cell line. This will help you determine the therapeutic window.

AssayPurposeTypical Concentration Range
MTT/XTT Assay Measures metabolic activity as an indicator of cell viability.0.1 µM - 100 µM
CellTiter-Glo® Quantifies ATP as a measure of viable cells.0.1 µM - 100 µM
LDH Release Assay Measures lactate dehydrogenase release from damaged cells.0.1 µM - 100 µM

Step 2: Compare with a Structurally Related Inactive Control. If available, use a close structural analog of this compound that is known to be inactive against the primary target. If this inactive control still produces cytotoxicity, it strongly suggests an off-target effect related to the chemical scaffold.

Step 3: Employ Genetic Knockdown or Knockout of the Intended Target. Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of your intended target protein. If the cytotoxic phenotype persists even in the absence of the target, it is highly likely an off-target effect.

Step 4: Assess Mitochondrial Health. Given the known effects of fluoroquinolones on mitochondria, it's prudent to investigate mitochondrial function. Assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption can provide valuable insights.

Troubleshooting Workflow: Cytotoxicity

Cytotoxicity_Workflow Start High Cytotoxicity Observed DoseResponse Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Start->DoseResponse InactiveControl Test Structurally Related Inactive Control DoseResponse->InactiveControl GeneticKO Genetic Knockdown/Out of Intended Target InactiveControl->GeneticKO MitoAssay Assess Mitochondrial Health (e.g., JC-1) GeneticKO->MitoAssay OffTarget Conclusion: Likely Off-Target Cytotoxicity MitoAssay->OffTarget Cytotoxicity Persists OnTarget Conclusion: Potentially On-Target Cytotoxicity MitoAssay->OnTarget Cytotoxicity Abolished

Caption: A stepwise approach to deconvoluting on-target vs. off-target cytotoxicity.

Question 2: My experimental results are inconsistent between replicates. What are the likely causes and how can I improve reproducibility?

Answer: Inconsistent results can be frustrating and can stem from several factors. Let's break down the potential culprits:

1. Compound Stability and Solubility:

  • Problem: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations. It could also be unstable in cell culture medium over time.

  • Solution:

    • Always prepare fresh dilutions of the compound for each experiment from a concentrated stock in a suitable solvent like DMSO.

    • Visually inspect your working solutions for any signs of precipitation.

    • Consider using low-protein-binding plates to minimize adsorption of the compound to plastic surfaces.

    • Test the compound's stability in your cell culture medium over the time course of your experiment.

2. Cell Culture Conditions:

  • Problem: Variations in cell health, passage number, and seeding density can significantly impact experimental outcomes.

  • Solution:

    • Use cells within a consistent and narrow passage number range.

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Optimize and standardize cell seeding density for your specific assay.[4]

    • Routinely test your cell lines for mycoplasma contamination.

3. Assay-Specific Issues:

  • Problem: The quinoline scaffold is known to exhibit autofluorescence, which can interfere with fluorescence-based assays.

  • Solution:

    • Measure Compound Autofluorescence: Before running your full experiment, measure the fluorescence of your compound alone at the excitation and emission wavelengths of your assay's fluorophore.

    • Switch to a Different Detection Method: If autofluorescence is a significant issue, consider switching to a luminescence- or absorbance-based assay.

    • Use Red-Shifted Fluorophores: If you must use a fluorescence-based assay, switching to fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can often mitigate interference from compound autofluorescence, which is typically stronger in the blue-green region.

Question 3: The observed phenotype in my cells does not align with the known function of the intended target. How do I investigate potential off-targets?

Answer: This is a strong indicator of significant off-target activity. A multi-pronged approach is necessary to identify the responsible off-target(s):

1. Kinase Profiling:

  • Given that the quinoline scaffold is common in kinase inhibitors, a broad kinase screen is a logical first step. Services like those offered by Reaction Biology or DiscoverX's KINOMEscan™ can assess the inhibitory activity of your compound against a large panel of kinases.[5][6] This can reveal unexpected kinase targets.

2. Proteomic Profiling:

  • Techniques like thermal proteome profiling (TPP) or chemical proteomics can provide an unbiased view of the proteins that your compound interacts with in a cellular context.[2][3] These methods can identify both direct and indirect targets.

3. Phenotypic Comparison with Genetic Perturbation:

  • Compare the phenotype induced by your compound with the phenotype resulting from the genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of suspected off-target proteins identified from your profiling experiments. A phenotypic match provides strong validation of an off-target effect.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration of this compound to use in my experiments?

    • A1: The optimal concentration is a balance between achieving the desired on-target effect and minimizing off-target toxicity. It is crucial to perform a dose-response curve for your on-target effect and your cytotoxicity in parallel. The ideal concentration will be the lowest one that gives a robust on-target signal with minimal impact on cell viability.

  • Q2: What are the essential controls to include in my experiments?

    • A2: At a minimum, you should include:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

      • Positive Control: A known activator or inhibitor of your pathway of interest to ensure your assay is working correctly.

      • Inactive Analog Control (if available): A structurally similar but biologically inactive version of your compound.

  • Q3: How should I prepare and store this compound?

    • A3: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry, sterile solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.

Section 4: Essential Protocols

Here are step-by-step protocols for key assays to assess the effects of this compound.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

References

Introduction: The Strategic Importance of Nitrated 6-Fluoro-4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the nitration of 6-fluoro-4-hydroxyquinoline. As your Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific principles to empower your experimental success.

6-Fluoro-4-hydroxyquinoline is a privileged scaffold in medicinal chemistry, notably as a precursor to various bioactive molecules, including fluoroquinolone antibiotics.[1][2] The introduction of a nitro group onto this ring system opens up a vast chemical space for further functionalization, enabling the development of novel therapeutic agents. However, the nitration of such an electronically rich and substituted heterocyclic system is not without its challenges. This guide is designed to navigate these complexities, ensuring a successful and optimized synthesis.

Visualizing the Reaction Pathway

The nitration of 6-fluoro-4-hydroxyquinoline is an electrophilic aromatic substitution. The reaction's regioselectivity is governed by the electronic effects of the existing substituents and the reaction conditions. The 4-hydroxyl group is a potent activating group, directing substitution to the ortho and para positions. The fluorine at the 6-position is a deactivating group but also an ortho-, para-director. The pyridine ring is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated.[3]

Nitration_Mechanism cluster_start Starting Material cluster_reagents Nitrating Agent cluster_intermediate Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution 6-fluoro-4-hydroxyquinoline 6-fluoro-4-hydroxyquinoline Sigma_Complex σ-complex intermediate 6-fluoro-4-hydroxyquinoline->Sigma_Complex Attack by π-system HNO3 + H2SO4 HNO3 + H2SO4 NO2+ Nitronium ion (NO₂⁺) HNO3 + H2SO4->NO2+ Protonation & Dehydration NO2+->Sigma_Complex Product 6-fluoro-3-nitro-4-hydroxyquinoline Sigma_Complex->Product Deprotonation

Caption: Proposed mechanism for the nitration of 6-fluoro-4-hydroxyquinoline.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental challenges in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am not observing any significant formation of the nitrated product. What are the likely causes?

  • Answer: This issue often stems from suboptimal reaction conditions or reagent quality. Consider the following:

    • Inadequate Nitrating Agent Strength: The combination of nitric acid and sulfuric acid is crucial for generating the highly electrophilic nitronium ion (NO₂⁺). Ensure you are using concentrated or fuming acids.

    • Reaction Temperature is Too Low: While low temperatures are generally preferred to control selectivity, the activation energy for the reaction might not be met. If no product is forming at 0-5°C, consider a gradual increase in temperature while carefully monitoring the reaction by Thin Layer Chromatography (TLC).

    • Poor Reagent Quality: Use freshly opened or properly stored acids. Nitric acid, in particular, can decompose over time.

    • Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions to prevent the formation of less reactive protonated quinoline species.[4]

Issue 2: Formation of Multiple Products and Poor Regioselectivity

  • Question: My TLC and NMR analysis show a mixture of mono-nitrated isomers and possibly di-nitrated products. How can I improve the regioselectivity?

  • Answer: The formation of multiple isomers is a common challenge in the nitration of substituted quinolines.[5] The hydroxyl group at C4 strongly activates the C3 and C5 positions. The primary competition will be nitration at the C3 position versus other positions on the benzene ring.

    • Control the Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) to favor mono-nitration and improve regioselectivity.[4] Higher temperatures can provide enough energy to overcome the activation barriers for the formation of other isomers.

    • Choice of Nitrating Agent: For better control, consider a milder nitrating agent. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can sometimes offer improved regioselectivity.[6]

    • Reaction Time: Monitor the reaction progress closely by TLC. Quench the reaction as soon as the desired product is the major component to prevent further nitration or side reactions.[4]

Issue 3: Charring or Tar Formation in the Reaction Mixture

  • Question: My reaction mixture turns dark and forms a tar-like substance, making work-up and purification difficult. What is causing this and how can I prevent it?

  • Answer: Charring is indicative of oxidative degradation of the starting material or product by the strong acid mixture.

    • Excessively High Reaction Temperature: This is the most common cause. The reaction is highly exothermic. Ensure slow, dropwise addition of the nitrating agent to the substrate solution while maintaining vigorous cooling.[4][7]

    • Overly Harsh Acid Concentration: If charring persists even at low temperatures, consider using a slightly less concentrated acid or a different nitrating system.[4]

Issue 4: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate the product after quenching the reaction. It seems to be soluble in the aqueous work-up solution.

  • Answer: The presence of both a basic nitrogen and an acidic hydroxyl group can make the product's solubility pH-dependent.

    • Careful Neutralization: After quenching the reaction with ice, carefully neutralize the solution with a base like sodium bicarbonate or a dilute sodium hydroxide solution. This will help precipitate the product.

    • Salting Out: During extraction with an organic solvent, the addition of a saturated brine solution can help break up emulsions and reduce the solubility of your product in the aqueous layer.[4]

    • Purification Challenges: Quinoline derivatives can be challenging to purify by silica gel chromatography due to the basicity of the nitrogen atom, which can lead to streaking.[8] Consider deactivating the silica gel with a small amount of triethylamine (0.5-2%) in your eluent or using an alternative stationary phase like neutral alumina.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this reaction?

    • A1: Nitration reactions are energetic and should be handled with extreme caution.[7][9]

      • Always work in a well-ventilated fume hood.[10]

      • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[11]

      • The addition of the nitrating agent should be slow and controlled, with efficient cooling to manage the exothermic reaction.

      • Have an emergency plan and appropriate spill kits readily available.[12]

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[13][14]

  • Q3: What are the expected positions of nitration on the 6-fluoro-4-hydroxyquinoline ring?

    • A3: The 4-hydroxyl group is a strong activating group, directing electrophilic substitution primarily to the ortho position (C3). The pyridine ring itself is deactivated, especially under the strongly acidic conditions of nitration. Therefore, the most likely product is 6-fluoro-3-nitro-4-hydroxyquinoline . However, depending on the conditions, minor isomers resulting from nitration on the benzene ring (e.g., at C5 or C7) may also be formed.

  • Q4: Can I scale up this reaction?

    • A4: Yes, but with caution. The primary concern with scaling up nitration is heat management. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging. Ensure you have adequate cooling capacity and consider a slower addition rate of the nitrating agent. A pilot run at an intermediate scale is highly recommended.

Optimized Experimental Protocol

This protocol is a recommended starting point for the nitration of 6-fluoro-4-hydroxyquinoline. Optimization may be required based on your specific experimental setup and desired outcome.

Materials and Reagents:

  • 6-Fluoro-4-hydroxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Triethylamine)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 6-fluoro-4-hydroxyquinoline in a suitable solvent like dichloromethane. Cool the flask to 0°C in an ice-water bath.

  • Addition of Sulfuric Acid: Slowly add 3-5 equivalents of concentrated sulfuric acid to the solution while maintaining the temperature at 0°C.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid. This should be done in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC every 15-30 minutes.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Work-up:

    • Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. To prevent streaking, it is advisable to use an eluent system containing a small percentage of triethylamine (e.g., 0.5% v/v).[8]

Workflow and Troubleshooting Diagram

troubleshooting_workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Start Start Setup Dissolve Substrate Cool to 0°C Start->Setup Nitration Slowly Add Nitrating Agent Setup->Nitration Monitor Monitor by TLC Nitration->Monitor Quench Quench on Ice Monitor->Quench TLC_Check Desired Product on TLC? Monitor->TLC_Check Workup Neutralize & Extract Quench->Workup Purify Column Chromatography Workup->Purify Yield_Check Acceptable Yield? Workup->Yield_Check End Pure Product Purify->End Purity_Check Good Purity? Purify->Purity_Check TLC_Check->Quench Yes No_Product Low/No Product: - Increase Temp Gradually - Check Reagents TLC_Check->No_Product No Yield_Check->Purify Yes Low_Yield Low Yield: - Optimize Reaction Time - Check Work-up pH Yield_Check->Low_Yield No Purity_Check->End Yes Impure Impure Product: - Optimize Temp for Selectivity - Use Milder Nitrating Agent - Modify Chromatography Purity_Check->Impure No

Caption: A workflow for nitration with integrated troubleshooting decision points.

Quantitative Data Summary

ParameterRecommended RangeRationale
Temperature 0 - 10 °CTo control exothermicity and improve regioselectivity.[4]
Nitric Acid (eq.) 1.1 - 1.5A slight excess ensures complete reaction of the limiting reagent.
Sulfuric Acid (eq.) 3 - 5Acts as a catalyst and solvent, promoting nitronium ion formation.
Reaction Time 30 min - 2 hoursHighly dependent on temperature and substrate reactivity; must be monitored.

References

Technical Support Center: Troubleshooting Compound Precipitation of Quinoline Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of compound precipitation in aqueous buffers. Quinoline scaffolds are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents, including those with anticancer, antimalarial, and antiviral properties.[1][2][3] However, their often lipophilic and ionizable nature presents significant challenges in maintaining solubility during in vitro and in vivo experimental setups.[4] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Troubleshooting Guide: Compound Precipitation

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

Observation: You've prepared a clear, high-concentration stock solution of your quinoline derivative in an organic solvent like DMSO. Upon diluting this stock into your aqueous assay buffer, you immediately observe cloudiness, turbidity, or visible precipitate.[5][6]

Root Cause Analysis: This is a classic sign of a compound exceeding its kinetic solubility limit.[6] The drastic change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one causes the compound to crash out of solution.[6] Many quinoline derivatives are hydrophobic, making them poorly soluble in water-based media.[4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting immediate precipitation.

Step-by-Step Solutions:

  • Re-evaluate Final Concentration: The most straightforward reason for precipitation is that the compound's concentration exceeds its aqueous solubility.

    • Action: Perform a serial dilution to identify the maximum soluble concentration of your compound in the specific assay buffer. Consider lowering the highest concentration in your dose-response curve.

  • Optimize Co-Solvent Concentration: While DMSO is a common co-solvent, its final concentration is critical.

    • Action: Aim for a final DMSO concentration of ≤0.5%.[6] Concentrations above 1% can not only cause solubility issues but also introduce artifacts into biological assays.[4] If needed, prepare a lower concentration stock solution in DMSO to achieve the desired final compound concentration without exceeding the recommended DMSO limit.

  • Leverage pH for Ionizable Derivatives: The solubility of quinoline derivatives is often highly pH-dependent due to the basic nitrogen atom in the quinoline ring system.[1][2][3][7]

    • Causality: Quinoline itself is a weak base with a pKa of approximately 4.9.[8][9] Below this pH, the nitrogen atom becomes protonated, forming a more water-soluble cation. The specific pKa can vary significantly based on the substituents on the quinoline ring.[10]

    • Action: Based on the predicted or experimentally determined pKa of your derivative, adjust the buffer pH. For basic quinolines, lowering the pH can enhance solubility.[11][12] Conversely, for acidic quinoline derivatives (e.g., those with a carboxylic acid group), increasing the pH will favor the formation of a more soluble carboxylate anion.[13]

  • Consider Buffer Salt Effects: High buffer salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of nonpolar compounds.[14]

    • Action: If your buffer has a high ionic strength, try reducing the salt concentration, if permissible for your assay. Alternatively, test different buffer systems (e.g., phosphate vs. TRIS) as some buffer ions can interact with the compound differently.

  • Employ Solubilizing Excipients: When other methods fail, excipients can be used to enhance solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][15]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (below their critical micelle concentration) to improve the wettability and apparent solubility of your compound.[11][15]

Issue 2: Precipitation Over Time During Incubation

Observation: The initial solution is clear, but after a period of incubation (e.g., at 37°C), a precipitate forms.[5]

Root Cause Analysis: This can be due to several factors, including temperature-dependent solubility, pH shifts in the incubator, or compound instability.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting delayed precipitation.

Step-by-Step Solutions:

  • Mitigate Temperature Effects: The solubility of many compounds is temperature-dependent.[2][13] A solution prepared at room temperature may become supersaturated and precipitate when moved to a higher incubation temperature like 37°C.[5]

    • Action: Pre-warm your assay buffer/media to the incubation temperature before adding the compound stock solution.[5]

  • Address pH Shifts: Cell culture incubators typically maintain a 5% CO2 atmosphere, which can react with bicarbonate-based buffers to lower the pH. This pH shift can be enough to cause a pH-sensitive compound to precipitate.

    • Action: If using a bicarbonate buffer, ensure it has sufficient buffering capacity for the duration of the experiment. Alternatively, consider using a zwitterionic buffer like HEPES, which is less susceptible to CO2-induced pH changes.

  • Assess Compound Stability: What appears to be precipitation could be the formation of an insoluble degradation product. Quinoline compounds can be susceptible to hydrolysis or oxidation under certain conditions.[7]

    • Action: Perform a stability assessment of your compound under the exact assay conditions (buffer, temperature, time). Use an analytical method like HPLC to check for the appearance of degradation products.

Frequently Asked Questions (FAQs)

Q1: How can I predict the solubility of my novel quinoline derivative?

A: While experimental determination is the gold standard, you can use the Henderson-Hasselbalch equation to predict pH-dependent solubility if you know the compound's intrinsic solubility (solubility of the neutral form) and its pKa.[16][17][18] The equation relates pH, pKa, and the ratio of the ionized to the un-ionized form of the drug.[19] For a basic quinoline derivative, the total solubility (S_T) at a given pH can be estimated as: S_T = S_0 * (1 + 10^(pKa - pH)), where S_0 is the intrinsic solubility.

Q2: Can the type of buffer salt itself affect my compound's solubility?

A: Yes. Beyond just pH and ionic strength, the specific buffer ions can interact with your compound. For example, phosphate buffers have been shown to sometimes decrease the dissolution rate of salts of basic compounds compared to other buffers.[20] It is always advisable to test solubility in the final, complete assay buffer.

Q3: My compound seems to be precipitating, but I can't see anything. Could it still be an issue?

A: Absolutely. Micro-precipitation can occur without visible turbidity.[21] This can lead to a high degree of variability in your assay results, as the effective concentration of the compound in solution is not consistent.[11] If you suspect this, you can centrifuge your assay plate and look for a pellet, or perform a solubility assessment by measuring the concentration of the compound in the supernatant after centrifugation.

Q4: What is the difference between kinetic and thermodynamic solubility?

A: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. Kinetic solubility is the concentration of a compound in solution when it starts to precipitate after being rapidly added from a high-concentration stock (like DMSO). In drug discovery, you are most often dealing with kinetic solubility, which is typically higher than thermodynamic solubility but can lead to precipitation over time as the system moves towards equilibrium.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol provides a method to determine the maximum soluble concentration of your quinoline derivative in the assay buffer.

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO. A 2-fold dilution series is common.[6]

  • Prepare Assay Plate: Add your assay buffer to the wells of a clear-bottom 96-well plate.

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO compound plate to the assay plate containing the buffer. This should replicate the final dilution step in your actual assay.[6]

  • Mix and Incubate: Mix the plate thoroughly and let it incubate at the desired temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analyze Data: The concentration at which the light scattering signal significantly increases above the baseline is considered the kinetic solubility limit.

Data Summary Table

PropertyQuinolineIsoquinolineNotes
pKa ~4.90[8][9]~5.14[22]The pKa is highly sensitive to substituents on the ring structure.[10]
Aqueous Solubility Slightly soluble in cold water, readily dissolves in hot water.[23][24]Low solubility in water.[22]Highly dependent on pH and temperature.

References

stability testing of 6-Fluoro-4-hydroxy-3-nitroquinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Fluoro-4-hydroxy-3-nitroquinoline. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing under various experimental conditions. The guidance herein is grounded in established principles from the International Council for Harmonisation (ICH) guidelines and scientific literature on analogous quinoline and nitroaromatic compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions regarding the stability of this compound, providing a foundational understanding of its chemical behavior.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The structure of this compound contains several functional groups that are susceptible to degradation under stress conditions. The primary liabilities are:

  • The Nitro Group: Nitroaromatic compounds are known to be susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[1] These groups are also highly electron-withdrawing, which can influence the reactivity of the entire quinoline ring system.

  • The Hydroxyquinoline Core: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with the 4-quinolone form. This system is susceptible to oxidation. The quinoline ring itself can undergo hydroxylation or ring-opening under harsh oxidative or photolytic conditions.[2][3][4]

  • Phenolic Hydroxyl Group: The hydroxyl group can be oxidized, and its acidity makes the molecule's stability highly pH-dependent.

  • Fluorine Substituent: While generally a stabilizing group, under extreme conditions, defluorination can occur, although this is typically a less common degradation pathway compared to reactions involving the nitro and hydroxyl groups.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[5][6][7] For this compound, these studies are essential to:

  • Identify Potential Degradants: By subjecting the molecule to harsh conditions (e.g., strong acid/base, high heat, oxidation, and intense light), we can generate potential degradation products that might form under long-term storage.[6]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.[7]

  • Develop and Validate a Stability-Indicating Analytical Method: This is the most crucial outcome. The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be proven to separate the intact drug from all potential degradation products, ensuring accurate quantification of the drug's purity and stability over time.[8][9]

Q3: What are the standard stress conditions that should be applied in a forced degradation study for this molecule?

A3: Based on ICH guidelines, a comprehensive forced degradation study should include the following conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent molecule.[10]

Stress ConditionTypical Reagents and ConditionsRationale for this compound
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 80°CThe quinoline nitrogen can be protonated, potentially altering the electron distribution and susceptibility to hydrolysis.
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 80°CThe acidic 4-hydroxy group will be deprotonated, which may increase susceptibility to oxidative degradation or ring rearrangements.[11]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TemperatureThe electron-rich hydroxyquinoline ring system is a likely target for oxidation.[12]
Thermal Degradation Dry Heat, 60°C to 100°C (solid state and in solution)To assess the intrinsic thermal stability of the molecule. Fluoroquinolone analogues have shown complex thermal decomposition patterns.[13][14][15][16]
Photostability Exposure to light with an overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²Nitroaromatic and quinoline compounds are often photosensitive.[6][17][18][19] A dark control is essential to differentiate between thermal and light-induced degradation.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides practical solutions to common problems encountered during the stability testing of this compound.

Q4: My compound shows no degradation under initial acidic or basic conditions. What should I do?

A4: This indicates that this compound is relatively stable to hydrolysis at room temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the temperature of the reaction in increments (e.g., to 60°C or 80°C) to accelerate the degradation rate.[10]

    • Increase Reagent Concentration: If temperature is not effective or desirable, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M).

    • Extend Exposure Time: Increase the duration of the study, taking time points over 24, 48, or even 72 hours.

  • Scientific Rationale: Chemical reaction rates, including degradation, are often temperature-dependent (as described by the Arrhenius equation). Increasing thermal energy provides the necessary activation energy for the degradation reaction to proceed at an observable rate.

Q5: I am observing multiple degradation peaks in my HPLC chromatogram after oxidative stress. How do I identify them?

A5: The formation of multiple peaks is expected, especially under oxidative stress.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (LC-MS): The most effective way to identify unknown peaks is to use a mass spectrometer coupled to your HPLC. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide the molecular weight and structural information of the degradants.

    • Peak Purity Analysis: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) with your HPLC to assess peak purity. This will confirm if a single chromatographic peak corresponds to a single compound.

    • Compare Degradation Profiles: Compare the chromatograms from different stress conditions. A peak that appears under multiple stress conditions might be a common intermediate.

  • Scientific Rationale: Oxidative attack on a complex molecule like this can occur at multiple sites (e.g., hydroxylation of the aromatic rings, oxidation of the hydroxyl group, or N-oxidation of the quinoline nitrogen), leading to a variety of degradation products.

Q6: My compound appears to be highly photoreactive, degrading significantly even in ambient lab light. How can I handle it?

A6: High photosensitivity requires stringent light protection throughout the experimental process.

  • Troubleshooting Steps:

    • Use Amber Glassware: All solutions should be prepared, stored, and analyzed using amber volumetric flasks, vials, and containers to block UV and visible light.

    • Work in a Darkened Environment: When possible, perform sample manipulations in a room with minimal lighting or under yellow light.

    • Wrap Containers in Foil: For complete protection during stress studies or while waiting for analysis, wrap sample containers in aluminum foil.

    • Confirm with a Dark Control: Always run a parallel "dark control" sample, wrapped in foil and subjected to the same temperature conditions, to definitively prove that the degradation is caused by light and not heat.[19]

  • Scientific Rationale: Photodegradation is initiated when a molecule absorbs photons of a specific wavelength, promoting it to an excited state where it can undergo chemical reactions.[20][21] Nitroaromatic compounds are particularly known for their photosensitivity.[17] By blocking the light source, you prevent the initial excitation step.

Q7: The retention time of my parent peak is shifting between analytical runs. What is causing this?

A7: Retention time shifts in HPLC are a common issue that can compromise data integrity.

  • Troubleshooting Steps:

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently each time. Small variations in pH or solvent composition can cause shifts, especially for ionizable compounds.

    • Equilibrate the Column: Make sure the HPLC column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Inspect the HPLC System: Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the autosampler is functioning correctly.

  • Scientific Rationale: Reversed-phase HPLC separates compounds based on their partitioning between the stationary phase and the mobile phase. This partitioning is highly sensitive to the physical and chemical conditions of the system, including solvent strength, pH, and temperature.[22]

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for conducting a robust stability study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric glassware (amber)

  • HPLC with PDA/DAD and preferably a Mass Spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

    • Acid: 0.2 M HCl (final concentration 0.1 M HCl, 0.5 mg/mL drug)

    • Base: 0.2 M NaOH (final concentration 0.1 M NaOH, 0.5 mg/mL drug)

    • Oxidative: 6% H₂O₂ (final concentration 3% H₂O₂, 0.5 mg/mL drug)

    • Thermal (Solution): Water or mobile phase.

    • Control: Water or mobile phase.

  • Incubation:

    • Place the acid, base, and thermal samples in a water bath or oven at 60°C.

    • Keep the oxidative and control samples at room temperature.

    • For photostability, expose a separate sample (solid and solution) to a validated light source, alongside a dark control wrapped in foil.[18]

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Quenching/Neutralization:

    • Before analysis, neutralize the acid samples with an equivalent amount of NaOH.

    • Neutralize the base samples with an equivalent amount of HCl.

    • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths using a PDA detector (e.g., 254 nm, 280 nm, 330 nm) based on the compound's UV spectrum.

  • Injection Volume: 10 µL

Method Validation: Once the method is optimized to show good separation of the parent peak from all degradant peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Section 4: Visualizations and Data Presentation

Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress_Samples Control Prepare Control Sample Stock->Control Incubate Incubate Samples (Temp / Light / RT) Stress_Samples->Incubate Control->Incubate Timepoints Withdraw Aliquots at Time Points (t=0, 2, 8, 24h) Incubate->Timepoints Neutralize Neutralize & Dilute Timepoints->Neutralize HPLC Analyze via Stability- Indicating HPLC-PDA/MS Neutralize->HPLC Data Evaluate Data: % Degradation, Peak Purity, Identify Degradants HPLC->Data

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (Light) Parent This compound (Parent Compound) Hydrolysis_Prod Potential Minor Degradants Parent:f0->Hydrolysis_Prod Low Susceptibility Oxidation_Prod Hydroxylated Derivatives or Ring-Opened Products Parent:f0->Oxidation_Prod High Susceptibility Photo_Prod Reduced Nitro Group (e.g., Nitroso, Amino) or Photorearranged Products Parent:f0->Photo_Prod High Susceptibility

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the highly exothermic Skraup synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful yet notoriously vigorous reaction. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven protocols necessary to ensure safe, reproducible, and high-yield syntheses.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm

This section addresses the fundamental principles governing the thermal behavior of the Skraup synthesis.

Q1: Why is the Skraup synthesis so notoriously exothermic and often violent?

A: The significant heat generation in the Skraup synthesis stems from two main, concurrent chemical events.[1] First, the concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into acrolein.[1][2][3] This dehydration is itself a highly exothermic process. Second, the subsequent Michael-type addition of the aniline to the newly formed, highly reactive acrolein, followed by cyclization and oxidation, also releases a substantial amount of energy.[1][2][3] The reaction has a reputation for being violent because if the initial temperature rises too quickly, the rate of acrolein formation can accelerate, leading to a self-reinforcing cycle of heat generation known as a thermal runaway.[4][5][6]

Q2: What are the primary risks associated with an uncontrolled Skraup reaction?

A: The principal risk is a thermal runaway , where the reaction rate increases due to a rise in temperature, which in turn releases more heat and further accelerates the reaction.[6] This can lead to several dangerous outcomes:

  • Rapid Pressure Buildup: The boiling of reagents and the formation of gaseous byproducts can cause a rapid increase in pressure within the reaction vessel, potentially leading to vessel rupture or ejection of the condenser.[7][8]

  • Violent Ejection of Contents: In many historical accounts, uncontrolled reactions have resulted in the forceful ejection of the hot, corrosive reaction mixture through the condenser.[5][9]

  • Fire and Explosion: If flammable materials are released, the high temperatures can ignite them, causing fires or explosions.[7]

  • Formation of Tar and Side Products: Even if contained, excessive heat leads to the polymerization of acrolein and degradation of reactants and products, resulting in significant tar formation and drastically reduced yields.[4][10]

Q3: What specific roles do sulfuric acid, the oxidizing agent, and moderators like ferrous sulfate play in controlling the reaction's vigor?

A: Each component plays a critical role:

  • Sulfuric Acid (H₂SO₄): Serves as both the catalyst and dehydrating agent to form acrolein from glycerol.[1][2][4] The rate and temperature at which it is added are paramount. Slow, controlled addition with efficient cooling is essential to prevent an initial temperature spike that could trigger a runaway reaction.[10]

  • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide): This agent is required for the final step: the aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[1][11] The choice of oxidizing agent can significantly impact the reaction's violence. Arsenic acid, for instance, is known to result in a less violent reaction than nitrobenzene.[4][12]

  • Moderators (e.g., Ferrous Sulfate, Boric Acid): Ferrous sulfate (FeSO₄) is the most common additive used to tame the reaction.[1][10] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[5] Boric acid can also be used for this purpose.[1][10]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section provides a problem-oriented approach to issues encountered during the experiment.

Issue 1: The reaction temperature is spiking, and I suspect a thermal runaway.
  • Probable Cause: This is the most critical safety failure in the Skraup synthesis. It is typically caused by an excessive rate of reaction initiation, leading to a positive feedback loop of heat generation.[6] Common triggers include:

    • Adding sulfuric acid too quickly or without adequate cooling.[10]

    • Heating the initial mixture too rapidly.[4]

    • Insufficient stirring, leading to the formation of localized hot spots.[10]

    • Omitting a reaction moderator like ferrous sulfate.[4][10]

  • Immediate Corrective Actions:

    • Safety First: Ensure a blast shield is in place.[4] Do not leave the reaction unattended.[13]

    • Remove Heat Source: Immediately remove any external heating.

    • Emergency Cooling: If it is safe to do so, immerse the reaction flask in a large-capacity ice-water or ice-salt bath to rapidly dissipate heat.[4] Be prepared for vigorous boiling.

  • Preventative Protocol & Workflow: To prevent a runaway reaction, a meticulously controlled setup is required. The following workflow diagram and protocol outline the critical steps for ensuring thermal stability.

    Workflow for Thermally Controlled Skraup Synthesis Setup

    G Workflow for Thermal Control Setup A Select Appropriate Flask Size (2-3x reaction volume) B Equip with Overhead Mechanical Stirrer (ensures efficient mixing) A->B C Add Reactants in Correct Order: 1. Aniline 2. Ferrous Sulfate (Moderator) 3. Glycerol B->C D Immerse Flask in Cooling Bath (e.g., ice-water) C->D E Add Sulfuric Acid SLOWLY via addition funnel with vigorous stirring D->E F Monitor Internal Temperature with a thermometer. Keep below threshold. E->F G Initiate Reaction with GENTLE Heating (e.g., heating mantle) F->G If temp is stable H REMOVE Heat Source Once exotherm begins (indicated by boiling) G->H I Allow Reaction to Self-Sustain Monitor temperature closely H->I J Re-apply Gentle Heat ONLY After initial exotherm subsides to complete reaction I->J

    Caption: Logical workflow for setting up a Skraup synthesis with an emphasis on thermal control.

Issue 2: Significant tar formation is observed, resulting in a low yield.
  • Probable Cause: Tar formation is a classic sign of excessive reaction temperatures.[4] The highly acidic and hot conditions promote the polymerization of acrolein and other reactive intermediates.[10] This is often exacerbated by localized hotspots caused by poor mixing.

  • Solution & Protocol:

    • Enhance Agitation: Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for scales larger than 100 mL. This provides superior mixing, breaks up viscous phases, and dissipates heat more effectively from the bulk mixture.

    • Optimize Temperature Control: Do not exceed the optimal temperature for the reaction. Once the initial exotherm sustains the reflux, do not apply external heat until it subsides.[4] A prolonged period of aggressive heating will favor polymerization over the desired cyclization.

    • Purification Strategy: The most effective method for separating the quinoline product from non-volatile tar is steam distillation from the basified crude reaction mixture.[4]

Issue 3: The reaction fails to initiate or proceeds very slowly.
  • Probable Cause: While less common, a sluggish reaction can occur, particularly with deactivated anilines.

    • Deactivated Substrate: Aniline precursors with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and react more slowly, sometimes requiring harsher conditions.[4][14]

    • Insufficient Initial Heating: The reaction requires a certain activation energy. While rapid heating is dangerous, gentle heating is necessary to start the dehydration of glycerol and initiate the cascade.[4]

    • Wet Reagents: Using glycerol with a high water content can hinder the initial dehydration step by sulfuric acid, delaying the formation of acrolein.[2]

  • Solution & Protocol:

    • Verify Reagent Quality: Use anhydrous or "dynamite" grade glycerol (<0.5% water) for best results.[2]

    • Controlled Initiation: Gently heat the mixture with a heating mantle while monitoring the internal temperature. Once boiling or a temperature rise indicates the exotherm has begun, immediately remove the heat source.[4][5]

    • Consider a Milder Oxidant: For sensitive substrates, a less aggressive oxidizing agent might provide a more controlled reaction, even if it requires a longer reflux time after the initial exotherm.[4]

Part 3: Key Mechanistic Insights & Best Practices

A core principle of troubleshooting is understanding the reaction mechanism. The key heat-generating steps are the dehydration of glycerol and the subsequent addition/cyclization sequence.

Skraup Synthesis Mechanism: Highlighting Exothermic Steps

G cluster_0 Step 1: Acrolein Formation (Highly Exothermic) cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration (Exothermic) cluster_3 Step 4: Oxidation to Quinoline Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Intermediate Acrolein->Michael_Adduct Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺, Δ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: The Skraup mechanism, indicating the highly exothermic formation of acrolein and subsequent cyclization.

Table 1: Comparison of Thermal Control Parameters

ParameterStandard ControlEnhanced Control (Recommended)Rationale
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogenous heat distribution and prevents localized hotspots, especially in viscous mixtures.[10]
Acid Addition Manual pouringSlow, dropwise addition via funnelPrevents initial temperature spike by controlling the rate of the first exothermic step.[10][15]
Cooling Air cooling / occasional ice bathProactive immersion in a large ice-water bath during acid additionProvides a sufficient heat sink to absorb the initial exotherm safely.[4][10]
Moderator OptionalMandatory (e.g., FeSO₄)Acts as a chemical buffer to smooth the reaction rate and prevent violent surges.[1][4][5][10]
Heating Direct heating to refluxGentle initial heating, then removal of heat source during exothermAllows the reaction's own heat to drive it, preventing an uncontrolled acceleration.[4][5]

References

how to prevent degradation of 6-Fluoro-4-hydroxy-3-nitroquinoline stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Fluoro-4-hydroxy-3-nitroquinoline. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity and stability of your stock solutions, ensuring the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?

For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.[1][2] Its high solvating power and compatibility with most downstream assays (at low final concentrations, typically ≤0.1%) make it an ideal choice. Always use anhydrous or molecular sieve-dried DMSO to minimize the introduction of water, which can participate in hydrolysis.[3]

Q2: What are the optimal storage conditions for my DMSO stock solution?

To ensure long-term stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C. For short-term storage (up to one month), -20°C is acceptable.[2][3] It is critical to protect the compound from light by using amber or foil-wrapped vials, as nitroaromatic compounds are often photosensitive.[4]

Q3: My solution has changed color from a pale yellow to a darker yellow or brownish hue. What does this indicate?

A significant color change is a primary visual indicator of potential chemical degradation. This can result from photodegradation, oxidation, or other chemical transformations of the nitroquinoline scaffold.[5] While a slight color variation can sometimes occur, a progressive darkening strongly suggests the formation of degradation products. We recommend performing a quality control check before using the solution in a critical experiment.

Q4: How many times can I freeze and thaw my stock solution?

We strongly advise against repeated freeze-thaw cycles. Each cycle increases the risk of water condensation into the DMSO stock, which is hygroscopic (readily absorbs moisture from the air).[6][7] This moisture can lead to hydrolysis and precipitation of the compound upon freezing. The best practice is to prepare single-use aliquots immediately after dissolving the compound.[2][3]

Q5: How does pH affect the stability of this compound when I dilute it into an aqueous buffer for my experiment?

The stability of quinoline derivatives can be highly pH-dependent.[8][9][10] this compound has both acidic (hydroxyl group) and weakly basic (quinoline nitrogen) functionalities. At alkaline pH (e.g., pH > 8), the compound is more susceptible to hydrolysis and oxidative degradation.[9] It is recommended to prepare aqueous working solutions fresh for each experiment and to validate the compound's stability in your specific buffer system if it will be incubated for extended periods.

Troubleshooting Guides & Protocols
Guide 1: Investigating Suspected Stock Solution Degradation

If you observe a color change, precipitation, or inconsistent experimental results, your stock solution may be compromised. This guide provides a logical workflow to assess the situation.

G start Observation: Inconsistent results, color change, or precipitation visual 1. Visual Inspection Thaw aliquot completely. Is there visible precipitate? start->visual vortex 2. Attempt Re-solubilization Vortex thoroughly. Gentle warming (≤37°C)? visual->vortex Precipitate Observed qc 3. Perform QC Analysis (e.g., HPLC-UV, LC-MS) visual->qc No Precipitate, but color changed or results are inconsistent precip_yes Precipitate Persists vortex->precip_yes Doesn't dissolve precip_no Solution is Clear vortex->precip_no Dissolves discard Action: Discard Stock Prepare a fresh solution from solid starting material. precip_yes->discard precip_no->qc compare 4. Compare to Standard Analyze against a freshly prepared solution or historical data. qc->compare degraded Degradation Confirmed? (New peaks, reduced main peak area) compare->degraded degraded->discard Yes ok Action: Proceed with Use Solution appears stable. degraded->ok No use_caution Action: Use with Caution Acceptable for non-critical assays. Note lot and observation. G compound 6-Fluoro-4-hydroxy- 3-nitroquinoline products Inactive or Altered Degradation Products compound->products light Light (UV/Visible) light->compound Photolysis water Moisture / pH > 8 (Hydrolysis) water->compound Hydrolysis oxygen Oxygen (Air) (Oxidation) oxygen->compound Oxidation

References

Technical Support Center: Navigating the Challenges of Hydrophobic Quinoline Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your assay conditions and reduce variability when working with challenging hydrophobic quinoline compounds. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and reproducibility of your results.

The Challenge with Hydrophobic Quinolines

Quinoline scaffolds are prevalent in drug discovery due to their wide range of biological activities.[1][2][3] However, their inherent hydrophobicity often leads to significant experimental challenges, including poor aqueous solubility, a tendency to aggregate, and non-specific binding to assay components.[4][5] These issues are primary sources of assay variability, leading to inconsistent data and potentially misleading structure-activity relationships (SAR).[4][6] This guide will equip you with the knowledge and practical protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)
Solubility & Compound Handling

Q1: My quinoline compound precipitates out of the DMSO stock solution upon storage. What is happening and how can I prevent this?

A1: This is a common issue with highly hydrophobic compounds. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorbed water can decrease the solubility of your compound over time, leading to precipitation. Some compounds may also have limited solubility even in pure DMSO at high concentrations.[4]

Troubleshooting Steps:

  • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. While this may increase the final DMSO percentage in your assay, it can prevent precipitation.[1]

  • Prepare Fresh Stocks: For critical experiments, prepare fresh stock solutions from a dry powder of the compound.[4]

  • Proper Storage: Store DMSO stocks in tightly sealed vials with desiccant to minimize water absorption. For long-term storage, aliquoting into smaller volumes can prevent repeated freeze-thaw cycles which can also affect compound stability.[1][7]

  • Gentle Re-solubilization: If you observe precipitation, gentle warming and sonication can help redissolve the compound. Always visually inspect the solution to ensure it is clear before use.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance for DMSO is highly dependent on the cell line and the specific assay being performed. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some sensitive assays may show effects at concentrations as low as 0.1%.[4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test compounds to determine the tolerance of your specific system.[4] Concentrations exceeding 1% often lead to cytotoxicity or other off-target effects that can confound your results.[4]

Q3: My compound crashes out of solution when I dilute it into my aqueous assay buffer. What strategies can I use to improve its solubility?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[8]

Strategies to Enhance Aqueous Solubility:

  • pH Adjustment: For quinoline derivatives with ionizable groups, adjusting the pH of the assay buffer can significantly increase solubility.[6][9] Since many aminoquinolines are basic, lowering the pH can lead to the formation of a more soluble protonated salt.[10] Conversely, for acidic quinolines, increasing the pH may be beneficial.[9] Always ensure the final pH is compatible with your assay system.[8][10]

  • Use of Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be used as co-solvents to increase the solubility of hydrophobic compounds.[4] It is important to keep the final concentration of the co-solvent low to avoid assay interference.

  • Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.[8][9][11] 2-hydroxypropyl-beta-cyclodextrin is a commonly used derivative.[11]

    • Surfactants/Detergents: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the solubility of hydrophobic compounds.[6][9] It is generally recommended to work above the critical micelle concentration (CMC) of the detergent for effective solubilization.[8][9]

The following table summarizes illustrative improvements in aqueous solubility for a hypothetical hydrophobic quinoline compound using various techniques. The optimal method must be determined empirically.

TechniqueExample Excipient/ConditionTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Lowering pH for a basic quinolineHighly variable (pKa dependent)Must be compatible with assay components and biological system.[10]
Co-solvency 10% PEG 400 in Water10 - 100 fold[4]Co-solvent concentration needs to be optimized to avoid toxicity.
Complexation 2-hydroxypropyl-β-cyclodextrin5 to >1,000-fold[10]The size of the quinoline and the cyclodextrin cavity must be compatible.
Micellar Solubilization 0.1% Tween® 80VariableUse above the CMC; can interfere with some assays.[8]
Compound Aggregation

Q4: What is compound aggregation and why is it a problem in my assays?

A4: Compound aggregation is a phenomenon where small molecules self-associate to form colloidal particles, typically in the size range of 50-400 nm, under certain assay conditions.[12] These aggregates can non-specifically inhibit enzymes by sequestering the protein on the surface of the aggregate, leading to false-positive results.[12] This is a major source of reproducible, concentration-dependent assay interference that can be mistaken for genuine activity.[12] The tendency of a compound to aggregate is influenced by its chemical properties, concentration, and the specific assay conditions.[12][13]

Q5: How can I detect if my quinoline compound is forming aggregates?

A5: Several methods can be used to identify compound aggregation:

  • Detergent Test: The most common method is to re-run the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[12] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation.[12]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly measure the size of particles in a solution.[13][14] The presence of particles in the nanometer range upon addition of the compound is a strong indicator of aggregation.[13]

  • Enzyme Concentration Dependence: The IC50 value of an aggregating inhibitor will often increase linearly with an increase in the enzyme concentration in the assay.[13]

Q6: What are the best practices to prevent or minimize compound aggregation in my assays?

A6:

  • Include Detergents: Routinely include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to disrupt aggregate formation.[12][15][16]

  • Lower Compound Concentration: Test compounds at lower concentrations, as aggregation is a concentration-dependent phenomenon.[13]

  • Use Decoy Proteins: Including a non-reactive protein like Bovine Serum Albumin (BSA) in the assay buffer can sometimes mitigate the effects of aggregation.[13]

Below is a workflow for identifying and mitigating compound aggregation.

Aggregation_Workflow A Initial Hit Identified B Re-test with 0.01% Triton X-100 A->B C Activity Abolished or Significantly Reduced? B->C D Yes: Likely Aggregator C->D Yes E No: Proceed with other validation C->E No F Confirm with DLS D->F G Particles Detected? F->G H Yes: Confirmed Aggregator G->H Yes I No: Re-evaluate initial findings G->I No J Optimize Assay: Include Detergent, Lower Compound Conc. H->J

Caption: Workflow for identifying and mitigating compound aggregation.

Non-Specific Binding

Q7: I am observing high background signal and variability in my assay. Could this be due to non-specific binding?

A7: Yes, high background and variability are classic signs of non-specific binding (NSB). NSB is the adsorption of your compound to surfaces other than its intended biological target.[9] Hydrophobic compounds like quinolines have a high propensity for NSB due to favorable hydrophobic interactions with plasticware (microplates, pipette tips), as well as proteins in the assay medium.[9][17] This reduces the effective concentration of your compound available to interact with its target, leading to inaccurate and variable results.

Q8: How can I minimize non-specific binding of my hydrophobic quinoline compound?

A8: A multi-pronged approach is often necessary to effectively reduce NSB:

  • Add Surfactants/Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) in the assay buffer is a very effective strategy.[9][15][16][18] The detergent can coat the surfaces of the plasticware and interact with the hydrophobic compound, preventing its adsorption.

  • Include a Blocking Protein: Adding Bovine Serum Albumin (BSA) to the assay buffer (typically at 0.1% - 1%) can act as a "blocking" agent.[15][16][18] BSA will bind to non-specific sites on the plasticware and can also bind to the hydrophobic compound, keeping it in solution.

  • Increase Ionic Strength: For NSB driven by electrostatic interactions, increasing the ionic strength of the assay buffer with a salt like NaCl (e.g., 50-150 mM) can be effective by masking charges on surfaces.[15][16][18]

  • Optimize Buffer pH: The pH of the buffer can influence the charge of both your compound and the surfaces it might interact with. Adjusting the pH to a point where electrostatic attraction is minimized can reduce NSB.[15][18]

The following diagram illustrates a troubleshooting workflow for reducing non-specific binding.

NSB_Troubleshooting Start High Background / Variability Observed Control_Expt Run control experiment without target enzyme/receptor Start->Control_Expt Signal_Present Is signal still high? Control_Expt->Signal_Present NSB_Confirmed Yes: Non-Specific Binding is likely Signal_Present->NSB_Confirmed No_NSB No: Investigate other sources of variability Signal_Present->No_NSB Add_Detergent Add 0.01% Tween-20 to buffer NSB_Confirmed->Add_Detergent Check_Signal1 Re-run control. Is signal reduced? Add_Detergent->Check_Signal1 Success1 Yes: Implement detergent in assay Check_Signal1->Success1 Add_BSA No: Add 0.1% BSA to buffer Check_Signal1->Add_BSA No Check_Signal2 Re-run control. Is signal reduced? Add_BSA->Check_Signal2 Success2 Yes: Implement BSA in assay Check_Signal2->Success2 Adjust_Salt No: Increase ionic strength (e.g., 150mM NaCl) Check_Signal2->Adjust_Salt No Check_Signal3 Re-run control. Is signal reduced? Adjust_Salt->Check_Signal3 Success3 Yes: Implement higher salt in assay Check_Signal3->Success3 Further_Opt No: Consider alternative plate types or further optimization Check_Signal3->Further_Opt No

Caption: Troubleshooting workflow for reducing non-specific binding.

Experimental Protocols
Protocol 1: Determining Optimal Detergent Concentration to Reduce Non-Specific Binding

Objective: To find the lowest effective concentration of a non-ionic detergent that minimizes the non-specific binding of a hydrophobic quinoline compound to a microplate.

Materials:

  • 96-well microplate (the same type used for the main assay)

  • Hydrophobic quinoline compound stock solution (in DMSO)

  • Assay buffer

  • Non-ionic detergent stock solution (e.g., 10% Tween-20)

  • Microplate reader capable of detecting the compound (e.g., by fluorescence or absorbance if the compound has suitable properties)

Procedure:

  • Prepare Detergent Dilutions: Prepare a serial dilution of the detergent in the assay buffer. For example, to test final concentrations from 0.1% to 0.001%, you can prepare intermediate stocks.

  • Plate Layout: In a 96-well plate, add a fixed concentration of your quinoline compound to wells containing the varying concentrations of detergent. Include control wells with the compound in buffer alone (no detergent) and buffer-only wells (no compound or detergent) for background subtraction.

  • Incubation: Incubate the plate under the same conditions as your main assay (e.g., 1 hour at room temperature).

  • Wash Step: Gently wash the wells multiple times with the assay buffer to remove any unbound compound. The non-specifically bound compound will remain adsorbed to the plate.

  • Quantification: Add a suitable solvent (e.g., DMSO or methanol) to each well to solubilize the bound compound.

  • Read Plate: Read the plate using the appropriate detection method for your compound (e.g., fluorescence).

  • Data Analysis: Subtract the signal from the buffer-only wells. Plot the background signal against the detergent concentration. The optimal concentration is the lowest one that gives a minimal background signal.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine if a hydrophobic quinoline compound forms aggregates in the assay buffer at the concentrations used in the experiment.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes or a DLS-compatible microplate

  • Hydrophobic quinoline compound stock solution (in DMSO)

  • Assay buffer, filtered through a 0.22 µm filter

  • Positive control for aggregation (e.g., miconazole)[19]

  • Negative control (e.g., a well-behaved soluble compound)

Procedure:

  • Sample Preparation:

    • Prepare your quinoline compound in the final assay buffer at the highest concentration used in your experiments. Ensure the final DMSO concentration is consistent across all samples.

    • Prepare a buffer-only sample (with the same final DMSO concentration).

    • Prepare positive and negative control samples in the same manner.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

  • Measurement:

    • Carefully load the samples into the cuvettes or plate, ensuring there are no bubbles.

    • Place the sample in the DLS instrument.

    • Perform the DLS measurement according to the instrument's software. The instrument will measure the size distribution of particles in the sample.

  • Data Analysis:

    • Analyze the size distribution data. The buffer-only sample should show no significant particle population.

    • If your quinoline compound sample shows a population of particles in the 50-1000 nm range that is not present in the buffer-only control, this is indicative of aggregation.

    • The positive control should show aggregation, and the negative control should not, validating the experimental setup.

References

Validation & Comparative

Comparative Analysis of Antimicrobial Efficacy: The Established Power of Nitroxoline versus the Theoretical Potential of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the relentless pursuit of novel agents to combat antimicrobial resistance, the quinoline scaffold has proven to be a remarkably fertile ground for discovery. This guide provides a detailed, evidence-based comparison between nitroxoline, a clinically established 8-hydroxyquinoline antimicrobial, and 6-fluoro-4-hydroxy-3-nitroquinoline, a structurally related but scientifically undocumented compound.

Given the absence of published data for this compound, this analysis will pivot from a direct data comparison to a more practical structure for drug development professionals. We will first establish a comprehensive, data-rich baseline by examining the known antimicrobial profile of nitroxoline. Subsequently, we will construct a theoretical profile for this compound, leveraging established principles of medicinal chemistry to hypothesize its potential advantages and liabilities. This approach aims to provide both a robust review of a proven agent and a scientifically grounded framework for future research and development.

Part 1: Nitroxoline - A Clinically Validated Broad-Spectrum Agent

Nitroxoline (5-nitro-8-hydroxyquinoline) is an oral antimicrobial agent that has been utilized in some European countries for decades, primarily for the treatment of uncomplicated urinary tract infections (UTIs)[1][2]. Its enduring utility and low incidence of resistance have sparked renewed interest in its potential for broader applications, especially against multidrug-resistant (MDR) pathogens[3].

Mechanism of Action: Metal Ion Chelation

The primary mechanism of nitroxoline's antimicrobial activity is its function as a potent chelating agent[1][4]. It disrupts essential bacterial and fungal enzymatic processes by sequestering divalent metal cations, such as Magnesium (Mg²⁺) and Zinc (Zn²⁺), which serve as critical cofactors for these enzymes[3][5]. This mode of action is distinct from many mainstream antibiotic classes, contributing to its low potential for cross-resistance[3]. Key processes inhibited by this cation sequestration include:

  • Enzyme Function: Inhibition of metal-dependent enzymes like RNA polymerase is a primary consequence of cation deprivation[1].

  • Biofilm Integrity: Biofilm matrices, which protect microbial communities from antibiotics and host defenses, are rich in divalent cations. Nitroxoline effectively disrupts and eradicates biofilms by chelating these essential structural ions, particularly Fe²⁺ and Zn²⁺[5][6].

  • Quorum Sensing: Nitroxoline has been shown to inhibit quorum sensing, the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation[3][4].

cluster_0 Bacterial Cell Enzyme Essential Metalloenzyme (e.g., RNA Polymerase) Inhibition Enzyme Inhibition Cofactor Divalent Cations (Mg²⁺, Zn²⁺) Cofactor->Enzyme Required Cofactor Death Bacterial Cell Death or Stasis Inhibition->Death Nitroxoline Nitroxoline Nitroxoline->Cofactor Chelates Nitroxoline->Inhibition Induces

Figure 1: Mechanism of Action of Nitroxoline via Divalent Cation Chelation.

Antimicrobial Efficacy: In Vitro Data

Nitroxoline exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, including many strains resistant to other antibiotics[1][3]. Its efficacy is summarized below based on Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Nitroxoline (MIC in mg/L)

Organism Strain Type MIC₅₀¹ MIC₉₀² MIC Range Reference(s)
Escherichia coli Uropathogen 4 8 2-8 [1][7]
Klebsiella pneumoniae Uropathogen 8 32 2-32 [1][7]
Proteus mirabilis Uropathogen 8 16 8-16 [1][7]
Acinetobacter baumannii Uropathogen 2 2 1-4 [1]
Pseudomonas aeruginosa Uropathogen 36 64 16-64 [1][5]
Staphylococcus aureus (including MRSA) 2 4 - [1][3]
Enterococcus faecalis Uropathogen 8 8 - [1]
Mycobacterium tuberculosis Clinical Isolates - 4 - [7]

¹MIC₅₀: Concentration inhibiting 50% of isolates. ²MIC₉₀: Concentration inhibiting 90% of isolates.

Table 2: Antifungal Activity of Nitroxoline (MIC in mg/L)

Organism Strain Type MIC₅₀¹ MIC₉₀² MIC Range Reference(s)
Candida spp. Urinary Isolates 2 2 0.25-4 [7][8]
Aspergillus spp. Clinical Isolates 0.5 0.5 0.125-1 [9]

¹MIC₅₀: Concentration inhibiting 50% of isolates. ²MIC₉₀: Concentration inhibiting 90% of isolates.

A key finding is nitroxoline's potent activity against biofilms. Studies show it can reduce biofilm mass of P. aeruginosa by up to 80% at sub-MIC concentrations and eradicate persister cells of MRSA, which are often tolerant to conventional antibiotics[5][10].

Part 2: this compound - A Theoretical Exploration

While no published studies on this compound exist, we can predict its potential antimicrobial profile by dissecting its structure in the context of established medicinal chemistry principles.

Predicted Mechanism of Action

The core scaffold, a hydroxyquinoline, strongly suggests that this compound would retain the primary mechanism of action of nitroxoline: metal ion chelation . The 4-hydroxy group, like the 8-hydroxy group in nitroxoline, would be critical for coordinating with divalent metal cations. The nitro group would further enhance this chelating ability through its electron-withdrawing properties. Therefore, it is highly probable that this compound would also function by disrupting microbial metalloenzymes.

Dissecting the Structural Modifications

The key differences from known active quinolines lie in the specific placement of the fluoro, hydroxy, and nitro groups.

  • 6-Fluoro Substitution: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, particularly in antimicrobial development (e.g., fluoroquinolones)[11].

    • Potential Advantages: A C-6 fluorine atom can enhance drug efficacy by increasing lipophilicity, which may improve cell membrane penetration, especially in Gram-negative bacteria[12]. It can also block sites of metabolic oxidation, potentially increasing the compound's half-life.

    • Potential Disadvantages: The position and electronic effects of fluorine can sometimes alter target binding or introduce unforeseen toxicity.

  • 4-Hydroxy Substitution: While nitroxoline is an 8-hydroxyquinoline, this theoretical compound is a 4-hydroxyquinoline (a quinolone). This structural motif is also well-established as a metal-binding pharmacophore. Its placement would alter the geometry of metal chelation compared to nitroxoline, which could influence its target enzyme specificity and overall potency.

  • 3-Nitro Substitution: The nitro group is a strong electron-withdrawing group.

    • Potential Advantages: Its presence is expected to increase the acidity of the neighboring hydroxyl group, enhancing the compound's ability to chelate metal ions. This could translate to higher intrinsic antimicrobial activity.

    • Potential Disadvantages: Nitroaromatic compounds can sometimes be associated with mutagenicity or cytotoxicity through metabolic reduction to reactive intermediates. This would need to be carefully evaluated.

Hypothesized Antimicrobial Profile

Based on this structural analysis, one could hypothesize that this compound might be a potent antimicrobial agent. The combination of a strong chelating core (4-hydroxy-3-nitroquinoline) with a penetration-enhancing fluorine atom could lead to broad-spectrum activity, potentially with improved potency against challenging Gram-negative pathogens compared to nitroxoline. However, its safety profile, particularly concerning potential cytotoxicity from the nitro group, would be a critical area for investigation.

Experimental Protocols for Efficacy Determination

To move from theory to practice, the antimicrobial efficacy of a novel compound like this compound would be determined using standardized methods. The foundational experiment is the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: CLSI Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document[13][14].

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium after overnight incubation.

Materials:

  • Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Control antibiotic (e.g., nitroxoline, ciprofloxacin).

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial isolate (e.g., E. coli ATCC 25922) grown to log phase.

  • Spectrophotometer or McFarland turbidity standards.

  • Sterile pipette tips and multichannel pipettor.

Methodology:

  • Inoculum Preparation: a. Select 3-5 isolated colonies from an overnight agar plate. b. Inoculate into CAMHB and incubate at 35-37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock compound solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Within 15 minutes of inoculum preparation, add 10 µL of the diluted bacterial suspension to wells in columns 1 through 11. This brings the final volume to 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not inoculate column 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C in ambient air for 16-20 hours.

  • Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Figure 2: Standard Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This guide establishes a clear delineation between the known and the unknown. Nitroxoline is a well-characterized antimicrobial with a unique metal-chelating mechanism, broad-spectrum efficacy, and potent antibiofilm activity[1][3][10]. Its established safety profile and history of clinical use make it a valuable agent and an important benchmark for new drug discovery.

In contrast, This compound represents a theoretical candidate. Our analysis, grounded in medicinal chemistry principles, suggests it could possess potent antimicrobial properties due to its strong chelating core and the presence of a fluorine substituent. However, this potential is purely hypothetical.

For drug development professionals, the path forward is clear. The synthesis of this compound and its subsequent evaluation using the standardized protocols outlined herein would be the necessary first step to validate or refute this hypothesis. Key investigations should focus not only on antimicrobial potency but also on a thorough safety assessment to evaluate the potential liabilities of the nitroaromatic moiety. The compelling profile of nitroxoline provides a clear rationale for exploring such structurally related novel compounds in the ongoing fight against infectious diseases.

References

Validating the Anticancer Activity of 6-Fluoro-4-hydroxy-3-nitroquinoline: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer potential of the novel synthetic compound, 6-Fluoro-4-hydroxy-3-nitroquinoline. As a Senior Application Scientist, the objective is to present a scientifically rigorous comparison of this compound's efficacy against a standard chemotherapeutic agent, Doxorubicin, across a panel of representative cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a self-validating and reproducible experimental design.

Disclaimer: As this compound is a novel compound for the purposes of this guide, the experimental data presented herein is hypothetical and illustrative. The primary aim is to provide a robust template for the evaluation of new chemical entities with potential anticancer activity.

Introduction: The Rationale for Investigating Quinolone Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, historically associated with carcinogenicity in compounds like 4-nitroquinoline 1-oxide through DNA adduct formation, can also be a key pharmacophore in rationally designed anticancer agents, potentially through mechanisms like bioreductive activation in hypoxic tumor environments.[2][3] this compound is a novel synthetic quinolone derivative. The purpose of this guide is to delineate a systematic in vitro approach to validate its anticancer activity.

Our investigational compound, this compound, will be benchmarked against Doxorubicin, a well-characterized anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death.[4] A comparative analysis is crucial for contextualizing the potency and potential of a new chemical entity.[5][6]

Comparative Cytotoxicity Profiling

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[7] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[9]

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of this compound and Doxorubicin against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM) after 48h Treatment
This compound MCF-7Breast Adenocarcinoma12.8
A549Lung Carcinoma9.5
HCT116Colorectal Carcinoma18.2
Doxorubicin MCF-7Breast Adenocarcinoma1.2
A549Lung Carcinoma0.8
HCT116Colorectal Carcinoma0.5

Note: The IC50 values for Doxorubicin are representative and can vary between studies depending on experimental conditions.[7]

The hypothetical data suggests that while this compound exhibits cytotoxicity against all tested cell lines, its potency is lower than that of the standard chemotherapeutic agent, Doxorubicin. This is a common finding for early-stage drug candidates and warrants further mechanistic investigation to identify potential advantages, such as a more favorable safety profile or a novel mechanism of action.

Mechanistic Elucidation: Unraveling the Mode of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. We will investigate two key cellular processes: apoptosis (programmed cell death) and cell cycle progression.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer.[10] Many effective anticancer drugs exert their effects by inducing apoptosis.[11] We will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the extent of apoptosis induction.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[12]

Table 2: Apoptosis induction in A549 cells after 24-hour treatment with IC50 concentrations of test compounds.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO) 95.22.12.7
This compound (9.5 µM) 45.835.518.7
Doxorubicin (0.8 µM) 38.142.319.6

The data suggests that this compound induces a significant level of apoptosis in A549 lung cancer cells, comparable to Doxorubicin, indicating that this is a primary mechanism of its anticancer activity.

To further confirm the apoptotic pathway, we will perform Western blot analysis to examine the expression of key apoptosis-regulating proteins.[14] The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[15] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. Caspase-3 is a key executioner caspase that, when activated by cleavage, orchestrates the dismantling of the cell.[14][16]

Table 3: Western blot analysis of apoptosis-related proteins in A549 cells after 24-hour treatment.

TreatmentRelative Bax/Bcl-2 RatioRelative Cleaved Caspase-3 Level
Vehicle Control (DMSO) 1.01.0
This compound (9.5 µM) 3.24.5
Doxorubicin (0.8 µM) 3.85.1

These results would corroborate the flow cytometry data, showing that this compound treatment leads to an increased Bax/Bcl-2 ratio and activation of Caspase-3, confirming the induction of apoptosis through the intrinsic pathway.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer drugs function by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.[17] We will use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Table 4: Cell cycle distribution of A549 cells after 24-hour treatment with IC50 concentrations of test compounds.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO) 60.525.314.2
This compound (9.5 µM) 20.115.864.1
Doxorubicin (0.8 µM) 15.710.274.1

The hypothetical data indicates that this compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that it may interfere with mitotic progression. This mode of action is similar to that of Doxorubicin and many other DNA-damaging agents.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin for 48 hours. Include a vehicle-treated control group (e.g., 0.1% DMSO).[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[8]

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.[7]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.[7]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[17][21]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[18][19]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[22]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and proposed signaling pathways.

G cluster_0 In Vitro Validation Workflow start Start: Novel Compound (this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle conclusion Conclusion: Anticancer Potential and MoA apoptosis->conclusion cell_cycle->conclusion

Caption: Workflow for the in vitro validation of anticancer activity.

G cluster_1 Proposed Apoptotic Pathway compound This compound stress Cellular Stress compound->stress bcl2_family ↑ Bax / ↓ Bcl-2 Ratio stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro validation of the anticancer activity of this compound. The hypothetical data presented suggests that this novel compound exhibits moderate cytotoxicity, induces apoptosis, and causes G2/M cell cycle arrest in cancer cell lines.

While the potency appears lower than the established drug Doxorubicin, further studies are warranted. Future investigations should include:

  • Selectivity testing: Evaluating the cytotoxicity of the compound against non-cancerous cell lines to determine its therapeutic index.[23]

  • Broader cell line screening: Testing against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • Target identification: Elucidating the specific molecular target(s) of this compound to understand its novel mechanism of action. Quinolone derivatives have been known to target topoisomerases, and this should be investigated.[24][25][26][27]

  • In vivo studies: If in vitro data remains promising, progressing to animal models to evaluate efficacy, pharmacokinetics, and toxicology.

By following a logical and well-validated experimental workflow, researchers can effectively assess the potential of new chemical entities like this compound as future anticancer therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 6-Fluoro-4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6-Fluoro-4-Hydroxyquinoline

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic framework provides a versatile platform for introducing various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] Within this class, the 4-hydroxyquinoline moiety is a key pharmacophore found in compounds with anticancer, antimicrobial, and anti-inflammatory effects.[1][3]

The strategic introduction of a fluorine atom at the C-6 position has proven to be a transformative modification. This substitution significantly enhances biological activity and stability, a principle famously demonstrated in the development of fluoroquinolone antibiotics.[4][5][6] The high electronegativity and small size of the fluorine atom can profoundly influence the molecule's binding affinity, metabolic stability, and overall pharmacological profile.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 6-fluoro-4-hydroxyquinolines, synthesizing data from key studies to inform future drug discovery and development efforts. We will explore how substitutions at various positions on this core scaffold modulate biological efficacy, supported by experimental data and detailed protocols.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the 6-fluoro-4-hydroxyquinoline core is critical for exploring its SAR. The Gould-Jacobs reaction is a robust and widely utilized method for this purpose, involving the condensation of a substituted aniline with a malonic ester derivative, followed by high-temperature thermal cyclization.[7][8]

Rationale for Method Selection

The Gould-Jacobs reaction is favored for its reliability and its ability to accommodate a variety of substituents on the starting aniline, making it ideal for generating a library of analogues for SAR studies. The two-step process allows for the isolation of the intermediate, providing clear checkpoints for reaction monitoring and purification. The high-temperature cyclization step is a key transformation that efficiently forms the quinoline ring system.[9]

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: (Optional) Hydrolysis & Decarboxylation Aniline 6-Fluoroaniline Derivative Condensation Heat (100-120°C) Aniline->Condensation MalonicEster Diethyl Ethoxymethylenemalonate (or similar) MalonicEster->Condensation Intermediate Enamine Intermediate (Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate) Condensation->Intermediate Cyclization High-Boiling Solvent (e.g., Diphenyl Ether) Heat (240-260°C) Intermediate->Cyclization Product Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Product Hydrolysis NaOH, Reflux Product->Hydrolysis FinalProduct 6-Fluoro-4-hydroxyquinoline Hydrolysis->FinalProduct

Caption: General workflow for the Gould-Jacobs synthesis of the 6-fluoro-4-hydroxyquinoline scaffold.

Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a representative example based on the Gould-Jacobs reaction.[8][9]

  • Condensation: In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents). Heat the mixture at 110-120°C for 2 hours. Monitor the reaction's completion using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature to allow the intermediate to crystallize. Wash the resulting solid with hexane and dry under a vacuum.

  • Cyclization: Add the dried intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a flask equipped with a condenser. Heat the mixture to 250°C for 30-60 minutes. The quinoline product will precipitate upon cyclization.

  • Isolation: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with hexane to remove any residual diphenyl ether. The resulting solid, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, can be further purified by recrystallization from ethanol if necessary.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 6-fluoro-4-hydroxyquinoline scaffold can be modulated by introducing substituents at various positions. The following analysis is based on comparative data from studies on anticancer and antimicrobial activities.

SAR_Scaffold cluster_labels Scaffold N1 N1: Alkyl/Aryl groups impact potency and pharmacokinetics. N1->Scaffold R1 C2 C2: Substituents influence target binding and specificity. C2->Scaffold R2 C3 C3: Carboxylic acid is crucial for DNA gyrase binding (antibacterials). Other groups modulate anticancer activity. C3->Scaffold R3 C7 C7: Bulky groups (e.g., piperazine) enhance antibacterial spectrum. C7->Scaffold R4

Caption: Key substitution points on the 6-fluoro-4-hydroxyquinoline scaffold for SAR modulation.

Substitutions at C-3: The Key to Antibacterial Activity

For antibacterial applications, particularly those targeting DNA gyrase, a carboxylic acid group at the C-3 position is considered essential.[5][6] This group, along with the C-4 carbonyl (in the 4-quinolone tautomer), is crucial for binding to the enzyme and inhibiting its function.[5] The development of fluoroquinolone antibiotics was largely driven by this observation, which originated from an intermediate by-product in chloroquine synthesis.[3][10]

  • SAR Insight: The presence of a 3-carboxyl group is a primary determinant for potent antibacterial activity. Esterification or amidation of this group generally leads to a significant decrease in activity against bacterial targets like DNA gyrase.

Substitutions at C-7: Broadening the Spectrum

In the context of fluoroquinolones, the C-7 position is a critical site for modification to enhance the spectrum of activity and potency.[6]

  • SAR Insight: The introduction of a piperazine ring or similar nitrogen-containing heterocycles at C-7 is a well-established strategy to broaden the antibacterial spectrum, particularly against Gram-negative bacteria.[11][12] For example, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid demonstrated potent in vitro activity against E. coli and Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[11]

Substitutions at N-1: Impact on Potency and Pharmacokinetics

The substituent at the N-1 position plays a vital role in antibacterial potency.

  • SAR Insight: Small alkyl groups, such as ethyl or cyclopropyl, at the N-1 position are often optimal for antibacterial activity.[13] The cyclopropyl group, as seen in ciprofloxacin, is particularly effective. Aryl substituents at this position have also been explored, with a 2,4-difluorophenyl group showing the greatest in vitro antibacterial potency in one series of 6,8-difluoroquinolones.[12]

Substitutions at C-2: Modulating Anticancer Activity

For anticancer applications, the SAR drivers differ significantly from those for antibacterials. The C-2 position becomes a key handle for modification.

  • SAR Insight: Various substitutions at the C-2 position of the 4-hydroxyquinoline core have yielded potent cytotoxic agents.[1][10] While there is less specific data on 6-fluoro derivatives, studies on the broader 4-hydroxyquinoline class show that introducing groups like substituted phenyl rings or other heterocyclic moieties can lead to compounds with low micromolar IC50 values against various cancer cell lines.[10][14] For instance, certain 2-substituted 4-hydroxyquinoline derivatives have shown IC50 values as low as 2.34 µM and 4.58 µM against Colo 205 and Colo 320 cancer cell lines, respectively.[10]

Comparative Biological Data

The following tables summarize the biological activity of representative 4-hydroxyquinoline derivatives to illustrate the SAR principles discussed.

Table 1: In Vitro Anticancer Activity of 2- and 3-Substituted 4-Hydroxyquinoline Analogues [10]

Compound IDSubstitution PatternCell Line (Colon Carcinoma)IC50 (µM)
13a 2-CH₂-NH-(CH₂)₄-CH₃Colo 3208.19
Colo 20511.86
13b 2-CH₂-NH-(CH₂)₅-CH₃Colo 3204.58
Colo 2058.10
20 3-CH=C(Ph)-CO-piperidineColo 3204.61
Colo 2052.34
22 3-CH=C(Ph)-CO-morpholineColo 32012.29
Colo 20511.79

Data extracted from a study on various 4-hydroxyquinolines, not exclusively 6-fluoro derivatives, but illustrates the impact of C2/C3 substitutions on cytotoxicity.

Table 2: In Vitro Antimicrobial Activity of 7-Substituted 6-Fluoro-4-quinolone-3-carboxylic Acids [11]

Compound IDC-7 SubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
7 2,5-dioxo-piperazin-1-yl14.1
8 2-methyl-piperazin-1-yl166.2
9 4-methyl-piperazin-1-yl86.2
10 4-phenyl-piperazin-1-yl1612.5

Key Biological Targets and Mechanisms of Action

The biological targets of 6-fluoro-4-hydroxyquinoline derivatives are highly dependent on their substitution patterns.

  • DNA Gyrase and Topoisomerase IV (Antimicrobial): As discussed, fluoroquinolones primarily act by inhibiting these essential bacterial enzymes, which are responsible for DNA replication, repair, and recombination. The 3-carboxy and 4-oxo groups are critical for this interaction.[5]

  • Kinase Inhibition (Anticancer): Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as PDK1.[15] The 4-hydroxyquinoline scaffold can act as an ATP-competitive inhibitor, binding to the kinase's active site.

  • Proteasome and Topoisomerase I Inhibition (Anticancer): Other reported mechanisms for anticancer quinolines include the inhibition of proteasome activity or DNA topoisomerase I.[1]

Experimental Protocol: Cell Viability/Cytotoxicity (MTT Assay)

This protocol provides a framework for assessing the cytotoxic activity of synthesized 6-fluoro-4-hydroxyquinoline derivatives against cancer cell lines.[1][8]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. A stock solution is typically prepared in DMSO and then diluted. Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The 6-fluoro-4-hydroxyquinoline scaffold is a highly versatile and "privileged" structure in drug discovery. The structure-activity relationship is distinctly dichotomous depending on the therapeutic goal. For antibacterial agents, the SAR is well-defined, with the C3-carboxylic acid and C7-piperazinyl moieties being primary drivers of potency and spectrum. For anticancer applications, the SAR is more diverse, with opportunities for novel substitutions at the C-2 and C-3 positions to target a range of mechanisms, including kinase inhibition.

Future research should focus on synthesizing and screening libraries of 6-fluoro-4-hydroxyquinoline derivatives with novel substitutions at the C-2 position to further explore their anticancer potential. Combining the known antibacterial pharmacophores with novel cytotoxic moieties could also lead to the development of dual-acting agents. A deeper understanding of the specific molecular targets for the cytotoxic derivatives will be crucial for advancing these promising compounds into preclinical development.

References

A Comparative Guide to the Efficacy of Novel Fluoro and Nitro-Substituted Quinolone Derivatives Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics capable of combating multidrug-resistant pathogens. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically yielded potent antibacterial agents. This guide provides a comparative analysis of the efficacy of emerging fluoro- and nitro-substituted quinoline derivatives against clinically significant drug-resistant bacterial strains. While specific experimental data for the novel compound 6-Fluoro-4-hydroxy-3-nitroquinoline is not extensively available in peer-reviewed literature, this document synthesizes findings on structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, mechanisms of action, and bacterial resistance profiles of analogous compounds, we can extrapolate potential efficacy and guide future research in this critical area.

The Quinolone Scaffold: A Foundation for Antibacterial Innovation

The quinoline ring system is a privileged scaffold in drug discovery, most notably leading to the development of the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C6 position and various substituents at the C7 position have been shown to significantly enhance antibacterial activity.[1]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[2][3] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.

  • In Gram-negative bacteria, DNA gyrase is the primary target.

  • In Gram-positive bacteria, topoisomerase IV is typically the more susceptible target.[2]

The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and ultimately cell death.[4] The addition of a nitro group to the quinoline structure can potentially introduce additional mechanisms of action, although this is a less explored area compared to the well-established fluoroquinolones.

cluster_0 Bacterial Cell FQ Fluoroquinolone DNA_gyrase DNA Gyrase FQ->DNA_gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_gyrase->DNA Regulates Supercoiling DSB Double-Strand Breaks DNA_gyrase->DSB Leads to Topo_IV->DNA Decatenation Topo_IV->DSB Leads to Cell_Death Cell Death DSB->Cell_Death

Figure 1: Mechanism of action of fluoroquinolones.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various novel quinoline derivatives against a panel of drug-resistant bacterial strains, providing a comparative view of their potency. The data is compiled from several research articles.

Compound/ClassBacterial StrainResistance ProfileMIC (µg/mL)Reference
Novel Fluoroquinolone Hybrids S. pneumoniae (ATCC 49619)Penicillin-Resistant≤ 0.008[2]
S. pneumoniae (PU09, mef)Macrolide-Resistant0.25[2]
8-Hydroxyquinoline Derivative (PH176) S. aureus (Clinical Isolates)Methicillin-Resistant (MRSA)16-32 (MIC50/MIC90)[5]
Alkynyl Isoquinoline (HSN584) S. aureus (MRSA)Fluoroquinolone-Resistant4[6]
Alkynyl Isoquinoline (HSN739) S. aureus (MRSA)Fluoroquinolone-Resistant8[6]
Ciprofloxacin E. coli (Resistant Clinical Isolates)Fluoroquinolone-Resistant>32[7]
S. aureus (MRSA)Methicillin-Resistant8-128[8]
Nitrofurantoin E. faecium (vanA, vanB)Vancomycin-Resistant (VRE)≤128 (No resistance detected)[1]

Bacterial Resistance to Quinolones

The widespread use of fluoroquinolones has led to the emergence of significant bacterial resistance. Understanding these mechanisms is crucial for the development of new derivatives that can evade them.

The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to its target enzymes.[7][9]

  • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as NorA in S. aureus and AcrAB-TolC in E. coli, actively transport the antibiotic out of the bacterial cell.[3][10]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect the target enzymes, can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[4]

cluster_1 Bacterial Cell with Resistance FQ_in Fluoroquinolone (influx) Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) FQ_in->Efflux_Pump Mutated_Gyrase Mutated DNA Gyrase FQ_in->Mutated_Gyrase Reduced Binding Mutated_Topo_IV Mutated Topoisomerase IV FQ_in->Mutated_Topo_IV Reduced Binding FQ_out Fluoroquinolone (efflux) Efflux_Pump->FQ_out Expels Drug Qnr_Protein Qnr Protein Qnr_Protein->Mutated_Gyrase Protects Qnr_Protein->Mutated_Topo_IV Protects Plasmid Plasmid (qnr gene) Plasmid->Qnr_Protein Encodes

Figure 2: Key mechanisms of bacterial resistance to fluoroquinolones.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[11]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., MRSA, VRE, resistant E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Inoculum: From a fresh overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

cluster_workflow MIC Determination Workflow Prep_Compound Prepare Compound Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate wells with bacteria Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Figure 3: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound is currently lacking in the public domain, the broader class of fluoro- and nitro-substituted quinolones continues to be a promising area for the development of new antibiotics. The data on related compounds suggest that strategic modifications to the quinoline scaffold can yield potent activity against multidrug-resistant bacteria.[2][6] Future research should focus on the synthesis and rigorous evaluation of novel derivatives like this compound against a wide panel of contemporary, clinically relevant resistant strains. Mechanistic studies to elucidate any novel modes of action conferred by the nitro group and evaluation of the potential for resistance development will be critical for advancing these compounds towards clinical consideration.

References

Navigating the Void: The Uncharted Cross-Resistance Profile of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the current scientific literature reveals a significant knowledge gap regarding the cross-resistance profile of the specific compound 6-Fluoro-4-hydroxy-3-nitroquinoline in pathogenic microorganisms. At present, there is no published experimental data detailing its antimicrobial activity, mechanism of action, or potential for cross-resistance with existing classes of antibiotics. This guide, therefore, serves not as a direct comparison, but as an instructive framework for researchers and drug development professionals on how such an investigation could be structured, drawing parallels from related quinoline and nitroquinoline compounds.

While data on this compound is absent, we can infer potential mechanisms and resistance patterns by examining its structural motifs and comparing them to well-characterized antimicrobial agents. The quinoline core is a foundational scaffold for many antibiotics, most notably the fluoroquinolones. The nitro group, on the other hand, is a feature of compounds like nitroxoline, which exhibits a distinct mode of action.

Conceptual Framework for Investigation

To address the void of information, a systematic investigation into the cross-resistance profile of this compound would be required. The following sections outline the theoretical underpinnings and experimental workflows that would be essential for such a study.

I. Elucidating the Primary Mechanism of Action

Before assessing cross-resistance, understanding the primary target of this compound is paramount. Based on its structure, two primary hypotheses can be formulated:

  • Inhibition of DNA Synthesis (Fluoroquinolone-like): The fluoro-substituted quinoline core might suggest an interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This is the established mechanism for fluoroquinolones.[1][2]

  • Metal Chelation and Enzymatic Disruption (Nitroquinoline-like): The presence of the nitro group and a hydroxyl group could confer metal-chelating properties, similar to nitroxoline.[3] This chelation can disrupt essential metalloenzymes within the pathogen.[3]

A logical workflow to dissect these potential mechanisms is presented below.

cluster_0 Hypothesis 1: Topoisomerase Inhibition cluster_1 Hypothesis 2: Metal Chelation a DNA Gyrase/Topoisomerase IV Inhibition Assays b SOS Response Induction Assay a->b confirms DNA damage c Isothermal Titration Calorimetry (ITC) to measure metal binding d Metalloenzyme Activity Assays (e.g., MetAPs) c->d confirms biological consequence start This compound start->a start->c

Figure 1. Proposed experimental workflow to determine the primary mechanism of action.

II. Profiling Cross-Resistance against Key Antibiotic Classes

Once a primary mechanism is hypothesized or identified, a cross-resistance study can be designed. This involves determining the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotic classes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Bacterial Strain Panel: Select a diverse panel of pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) including:

    • Wild-type, susceptible strains.

    • Strains with known mutations in topoisomerase genes (gyrA, parC).[4][5]

    • Strains overexpressing efflux pumps (e.g., AcrAB-TolC in E. coli).[6]

    • Strains producing antibiotic-modifying enzymes (e.g., β-lactamases, aminoglycoside-modifying enzymes).[4][5]

  • Antibiotic Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a two-fold serial dilution series in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Comparison Table

The results of such an experiment would be best presented in a tabular format for clear comparison.

Bacterial StrainResistance MechanismCiprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)This compound MIC (µg/mL)
S. aureus ATCC 29213Wild-type0.50.25[Experimental Data]
S. aureus (gyrA mutant)Target-site mutation320.25[Experimental Data]
E. coli ATCC 25922Wild-type0.0150.5[Experimental Data]
E. coli (AcrAB-TolC overexpression)Efflux pump0.250.5[Experimental Data]
III. Investigating the Mechanisms of Resistance Development

A crucial aspect of any new antimicrobial candidate is its propensity to select for resistant mutants. This can be assessed through spontaneous mutation frequency studies.

Experimental Protocol: Spontaneous Mutation Frequency Analysis

  • High-Density Inoculum: Prepare a high-density bacterial culture (e.g., 10^10 CFU/mL) of a susceptible wild-type strain.

  • Selective Plating: Plate the high-density inoculum onto Mueller-Hinton agar plates containing 4x, 8x, and 16x the MIC of this compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of colonies that appear on the antibiotic-containing plates.

  • Mutation Frequency Calculation: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

  • Characterization of Mutants: Sequence the relevant genes (e.g., gyrA, parC, efflux pump regulators) in the resistant mutants to identify the genetic basis of resistance.

a High-density culture of susceptible strain b Plate on agar with super-MIC concentrations of This compound a->b c Incubate and count resistant colonies b->c d Calculate mutation frequency c->d e Sequence target genes of resistant isolates d->e

Figure 2. Workflow for determining the frequency and mechanisms of spontaneous resistance.

Concluding Remarks for the Path Forward

While the cross-resistance profile of this compound remains to be determined, the methodologies outlined in this guide provide a robust framework for its investigation. By systematically elucidating its mechanism of action, profiling its activity against resistant strains, and assessing its potential for resistance development, the scientific community can begin to understand the potential utility and liabilities of this novel compound. The structural similarities to both fluoroquinolones and nitroquinolines suggest a complex and potentially unique biological activity that warrants further exploration.

References

A Comparative Guide to the Neurological Safety of Novel Quinolone Derivatives: Evaluating 6-Fluoro-4-hydroxy-3-nitroquinoline Against Established Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Neurological Safety Profiling

Fluoroquinolones (FQs) are a class of potent, broad-spectrum antibiotics indispensable in treating a wide range of bacterial infections. However, their clinical utility is frequently shadowed by a well-documented association with neurological adverse events, ranging from mild dizziness and insomnia to severe, debilitating conditions like seizures, psychosis, and irreversible peripheral neuropathy.[1][2][3] These neurotoxic effects have led to significant regulatory scrutiny and highlight a critical need for robust preclinical safety assessment of any new chemical entity within this class.

This guide addresses the comparative neurological safety of 6-Fluoro-4-hydroxy-3-nitroquinoline , a novel quinolone derivative. As specific neurotoxicity data for this compound is not yet available in published literature, this document serves as a comprehensive framework for its evaluation. We will establish the known neurological safety landscape of commonly prescribed fluoroquinolones, detail the underlying molecular mechanisms of toxicity, and provide validated experimental protocols to enable a rigorous, data-driven comparison. The objective is to empower research and drug development professionals to accurately profile the neurotoxic risk of this compound and other novel analogues.

Pillar 1: Unraveling the Molecular Mechanisms of Fluoroquinolone Neurotoxicity

The neurotoxic potential of fluoroquinolones is not a random phenomenon but is rooted in specific interactions with the mammalian central nervous system (CNS). The primary mechanisms are multifactorial, involving a disruption of the delicate balance between inhibitory and excitatory neurotransmission, supplemented by cellular stress pathways.

  • Antagonism of the GABA-A Receptor : The most prominent mechanism is the inhibition of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the primary inhibitory neurotransmitter in the CNS. By binding to the GABA-A receptor, fluoroquinolones prevent GABA from exerting its calming effect, leading to a state of neuronal hyperexcitability.[6] This action is a direct cause of symptoms like insomnia, agitation, and, in severe cases, seizures.[1] The chemical structure of the FQ, particularly the substituent at the C-7 position, is a key determinant of its binding affinity for the GABA-A receptor and thus its neurotoxic potential.[7][8]

  • Modulation of the NMDA Receptor : Concurrently, some fluoroquinolones can enhance excitatory neurotransmission by acting on the N-methyl-D-aspartate (NMDA) receptor.[1][9] This dual action of suppressing inhibition while promoting excitation significantly lowers the threshold for neuronal firing, contributing to the risk of convulsions and other excitatory adverse effects.[4][10]

  • Induction of Oxidative Stress and Mitochondrial Dysfunction : Emerging evidence points to the role of oxidative stress in FQ-associated long-term neurotoxicity, particularly peripheral neuropathy.[11] Fluoroquinolones can promote the generation of reactive oxygen species (ROS), leading to damage to mitochondrial DNA and dysfunction of the respiratory chain.[1][12][13] This cellular damage can result in neuronal cell death and chronic neurological symptoms.

The interplay of these mechanisms creates a synergistic cascade that underlies the diverse neurological adverse events observed with this antibiotic class.

Fluoroquinolone Neurotoxicity Pathways FQ Fluoroquinolone (e.g., this compound) GABA_R GABA-A Receptor FQ->GABA_R Antagonism NMDA_R NMDA Receptor FQ->NMDA_R Modulation Mito Mitochondria FQ->Mito Toxicity GABA_Inhibition Decreased GABAergic Inhibition GABA_R->GABA_Inhibition NMDA_Activation Increased Glutamatergic Excitation NMDA_R->NMDA_Activation ROS Increased ROS (Oxidative Stress) Mito->ROS Hyperexcitability CNS Hyperexcitability GABA_Inhibition->Hyperexcitability NMDA_Activation->Hyperexcitability Cell_Damage Neuronal Damage & Peripheral Neuropathy ROS->Cell_Damage Hyperexcitability->Cell_Damage Seizures, Psychosis, Insomnia

Figure 1: Key Molecular Pathways of Fluoroquinolone-Induced Neurotoxicity.

Pillar 2: Comparative Benchmarking Against Established Fluoroquinolones

To evaluate the risk profile of a novel compound like this compound, it is essential to compare its effects against those of well-characterized fluoroquinolones. Data from preclinical models provides a quantitative basis for this comparison. An in vitro model using rat hippocampal slices has been effectively used to rank fluoroquinolones by their excitatory potential, which is predictive of their proconvulsant activity.[9]

FluoroquinoloneRelative Excitatory Potency (% of Control at 2 µmol/L)[9]Common Clinical Neurological Adverse Events[1][11]
Ofloxacin148Fewer reported cases of neurotoxicity despite good CNS permeability.
Ciprofloxacin158Altered mental status, confusion, irreversible peripheral neuropathy.
Moxifloxacin168Associated with encephalopathy and psychosis.
Fleroxacin172General CNS stimulation.
Lomefloxacin180General CNS stimulation.
Enoxacin192High excitatory potential.
Clinafloxacin233Very high excitatory potential.
Trovafloxacin250-270High excitatory potential; use severely restricted due to hepatotoxicity.
LevofloxacinNot in this specific study, but known to be lower than ciprofloxacinDelirium with psychotic features, seizures.
This compound To Be Determined To Be Determined

Table 1: Comparative Excitatory Potential and Clinical Neurotoxicity of Common Fluoroquinolones. The excitatory potency is measured by the increase in population spike amplitude in a rat hippocampus slice model.

Pillar 3: A Validated Experimental Framework for Neurological Safety Assessment

A multi-tiered approach, combining in vitro and in vivo models, is required for a comprehensive neurological safety assessment. This self-validating system allows for early hazard identification and subsequent characterization of the risk.

Tier 1: In Vitro Screening for Primary Neurotoxic Effects

The initial phase focuses on cell-based assays to identify direct effects on neuronal health and function. These assays are high-throughput and provide mechanistic insights early in the development process.

In_Vitro_Workflow start Test Compound (this compound) protocol1 Protocol 1: Neuronal Viability Assay (iPSC-derived neurons) start->protocol1 protocol2 Protocol 2: Network Electrophysiology (Microelectrode Array) start->protocol2 data1 Assess Cytotoxicity (LDH, MTT assays) protocol1->data1 data2 Assess Network Activity (Spike Rate, Bursting) protocol2->data2 decision Evidence of Neurotoxicity? data1->decision data2->decision stop Low Risk: Proceed with Caution decision->stop No proceed High Risk: Proceed to In Vivo Characterization decision->proceed Yes

Figure 2: Workflow for In Vitro Neurological Safety Screening.

Experimental Protocol 1: Neuronal Viability and Cytotoxicity Assay

  • Objective: To determine the direct cytotoxic effect of the test compound on a neuronal cell population.

  • Rationale: This foundational assay identifies concentrations at which the compound causes overt cell death, establishing a therapeutic window for further functional assays. Human induced pluripotent stem cell (iPSC)-derived neurons provide a clinically relevant model.[14]

  • Methodology:

    • Cell Culture: Plate human iPSC-derived neurons in 96-well microplates and culture until mature, interconnected networks are formed.

    • Compound Treatment: Prepare serial dilutions of this compound and reference fluoroquinolones (e.g., Ciprofloxacin as a high-risk control, Ofloxacin as a lower-risk control) in culture medium. Treat the cells for 24 to 48 hours.

    • Cytotoxicity Assessment:

      • LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of membrane integrity loss.

      • MTT Assay: Quantify the metabolic activity of viable cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

    • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound. A lower CC50 indicates higher cytotoxicity.

Experimental Protocol 2: Network Electrophysiology on Microelectrode Arrays (MEAs)

  • Objective: To assess the compound's effect on the functional activity and excitability of a neuronal network.

  • Rationale: MEA platforms allow for non-invasive, real-time recording of spontaneous electrical activity from a population of neurons.[15] This assay is highly sensitive for detecting proconvulsant activity, as it directly measures changes in neuronal firing and network synchrony, reflecting the consequences of GABA-A antagonism and NMDA modulation.

  • Methodology:

    • Cell Culture: Culture a co-culture of human iPSC-derived glutamatergic and GABAergic neurons on MEA plates. Allow the network to mature and exhibit stable, spontaneous, synchronized bursting activity.

    • Baseline Recording: Record baseline network activity for at least 10 minutes prior to compound addition.

    • Compound Addition: Add the test compound and controls at non-cytotoxic concentrations (determined from Protocol 1).

    • Post-Dose Recording: Record network activity continuously for a desired duration (e.g., 1-2 hours) to assess acute effects.

    • Data Analysis: Analyze the recordings for key parameters of network function:

      • Mean Firing Rate: Overall excitability of the network.

      • Burst Frequency & Duration: Measures of synchronized, high-frequency firing events.

      • Network Synchrony Index: Quantification of how coordinated the firing is across the network.

    • Interpretation: An increase in these parameters indicates a pro-excitatory or proconvulsant effect. Compare the magnitude of the effect of this compound to the reference compounds.

Tier 2: In Vivo Characterization of Neurobehavioral Effects

If in vitro results indicate a potential for neurotoxicity, in vivo studies are essential to understand the compound's effects on an integrated biological system, including behavior and motor function.

In_Vivo_Workflow start Compound with In Vitro Neurotoxic Signal dosing Administer Compound to Rodents (e.g., Sprague Dawley Rats) start->dosing protocol3 Protocol 3: Behavioral Test Battery (Open Field, Elevated Plus Maze) dosing->protocol3 data_analysis Quantify Locomotor Activity, Anxiety-like Behavior, Motor Coordination protocol3->data_analysis risk Risk Assessment: Compare to Vehicle & Positive Controls data_analysis->risk end Characterize In Vivo Neurological Safety Profile risk->end

Figure 3: Workflow for In Vivo Neurobehavioral Assessment.

Experimental Protocol 3: Rodent Behavioral Assessment

  • Objective: To evaluate the potential of the test compound to induce neuropsychiatric effects such as hyperactivity, anxiety, and motor impairment.

  • Rationale: Standardized behavioral tests in rodents can reveal subtle CNS effects that are analogous to adverse events reported in humans, such as dizziness, restlessness, or anxiety.[16]

  • Methodology:

    • Animals and Dosing: Use adult male Sprague Dawley rats. Administer the test compound, a vehicle control, and a positive control (e.g., Ciprofloxacin at a neurotoxic dose) via oral gavage.

    • Open Field Test:

      • Procedure: Place the animal in the center of a large, open arena and record its activity for 10-15 minutes using an automated video-tracking system.

      • Endpoints: Measure total distance traveled (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior), and frequency of rearing. An increase in locomotion can indicate hyperexcitability, while a reduction in center time suggests anxiety.

    • Elevated Plus Maze Test:

      • Procedure: The maze consists of two open arms and two enclosed arms elevated from the floor. Place the rat in the center and allow it to explore for 5 minutes.

      • Endpoints: Measure the time spent in and the number of entries into the open versus closed arms. A preference for the closed arms is indicative of anxiety-like behavior.

    • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the behavioral endpoints between the treatment groups.

Conclusion and Forward Outlook

The neurological safety of any novel fluoroquinolone is a paramount consideration for its potential clinical success. For a new entity such as This compound , a systematic, mechanism-driven evaluation is not just recommended, but essential. By employing the tiered experimental framework detailed in this guide—progressing from high-throughput in vitro assays that probe cytotoxicity and network excitability to targeted in vivo studies that characterize behavioral outcomes—developers can build a comprehensive safety profile.

The data generated will allow for a direct, quantitative comparison against the known risks of established fluoroquinolones. This will enable an informed decision on the compound's viability, guiding further development and ultimately safeguarding patient health. The structural features of this compound, particularly the nitro and hydroxyl groups on the core ring, will undoubtedly influence its interactions with CNS targets, and the proposed framework is designed to precisely elucidate these effects.

References

A Senior Application Scientist's Guide to the Pharmacokinetic and Pharmacodynamic Landscape of Novel Quolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of Bacterial Resistance and the Quinolone Response

For decades, quinolones have been a cornerstone of antibacterial chemotherapy, prized for their broad spectrum of activity and favorable pharmacokinetic properties.[1] Their mechanism of action, the inhibition of bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, is crucial for halting bacterial DNA replication, transcription, and repair.[1][2] However, the widespread use and misuse of these powerful agents have inevitably led to the emergence of resistant bacterial strains, diminishing the efficacy of older compounds like ciprofloxacin and levofloxacin.[3][4]

This escalating resistance crisis has catalyzed the development of novel quinolone derivatives. These next-generation agents are engineered to overcome existing resistance mechanisms, enhance potency against challenging pathogens—including methicillin-resistant Staphylococcus aureus (MRSA)—and optimize pharmacokinetic and pharmacodynamic (PK/PD) profiles for improved clinical outcomes.[5][6] This guide provides an in-depth comparison of several novel quinolone derivatives, focusing on the critical PK/PD parameters that govern their efficacy. We will explore the science behind the data, offering insights into the experimental choices that validate these findings for researchers, scientists, and drug development professionals.

Section 1: The Molecular Blueprint: Mechanism of Action

Novel quinolones, like their predecessors, function by forming a ternary complex with the topoisomerase enzyme and bacterial DNA. This stabilizes DNA strand breaks, ultimately leading to bacterial cell death.[1][7] Key advancements in newer derivatives often involve structural modifications that confer distinct advantages:

  • Dual-Target Affinity: Compounds like delafloxacin exhibit equipotent targeting of both DNA gyrase and topoisomerase IV in Gram-positive and Gram-negative bacteria.[8][9] This is a significant evolution from older quinolones that preferentially target DNA gyrase in Gram-negatives and topoisomerase IV in Gram-positives. A balanced dual-targeting mechanism may lower the probability of resistance development, as simultaneous mutations in both target enzymes would be required for high-level resistance.[8]

  • Enhanced Activity in Acidic Environments: Certain derivatives, notably finafloxacin and delafloxacin, possess unique chemical structures (e.g., anionic or zwitterionic) that enhance their activity in acidic environments (pH 5.0-6.0).[8][10] This is a critical feature for treating infections in anatomical sites that are naturally acidic, such as the urinary tract, skin, and certain biofilms, where the efficacy of other antibiotics may be compromised.[10][11]

Below is a diagram illustrating the fundamental mechanism of quinolone action.

Quinolone_Mechanism cluster_bacteria Bacterial Cell cluster_replication DNA Replication Fork Quinolone Novel Quinolone Derivative DNA_Gyrase DNA Gyrase (Gram-Negative Target) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) Quinolone->Topo_IV Inhibits DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Topo_IV->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action for novel quinolone derivatives.

Section 2: Pharmacokinetics (PK) - The Journey of the Drug

An effective antibiotic must not only be potent but also reach and maintain sufficient concentrations at the site of infection. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) defines the drug's journey through the body. Newer fluoroquinolones generally exhibit excellent pharmacokinetic profiles, including high oral bioavailability and long elimination half-lives that permit once-daily dosing.[12][13]

Causality Behind Experimental Choices: To predict human oral absorption, in vitro models like the Caco-2 cell permeability assay are indispensable. Caco-2 cells are a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier. A high permeability coefficient in this model is a strong predictor of good oral bioavailability in vivo. Animal models, typically in rodents or non-human primates, are then used to confirm these predictions and determine key parameters like Cmax (peak serum concentration), Tmax (time to reach Cmax), and elimination half-life (t½).

Comparative PK Profile of Novel Quinolones

The following table summarizes key pharmacokinetic parameters for selected novel quinolones.

ParameterDelafloxacinFinafloxacinZabofloxacin
Oral Bioavailability (%) ~59%[8]Data primarily on otic useGood oral absorption[7]
Elimination Half-life (t½) ~8 - 12 hours[14]~10 hours[10]~1-2 hours (peak plasma)[7]
Peak Plasma Conc. (Cmax) 9.29 mg/L (300mg IV)[14]N/A (otic use)[15]Reached in 1-2 hours[7]
Primary Excretion Route Hepatic metabolism and renal[16]Not specified for systemicRenal and non-renal[7]
Protein Binding (%) ~84% (unbound fraction 0.16)[17]Not specifiedNot specified

Note: Data can vary based on study population and dosing. N/A indicates data is not applicable or readily available for the specified route.

Section 3: Pharmacodynamics (PD) - The Drug's Impact on the Pathogen

Pharmacodynamics describes the relationship between drug concentration and its antimicrobial effect. For quinolones, this is primarily assessed through several key metrics that quantify their potency and killing characteristics.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[18] It is the most common measure of an antibiotic's in vitro potency.

  • Mutant Prevention Concentration (MPC): The lowest drug concentration required to prevent the growth of any first-step resistant mutants within a large bacterial population (≥10⁹ CFU).[19][20] The therapeutic goal is to maintain drug concentrations above the MPC to restrict the selection of resistant subpopulations.[19]

  • Post-Antibiotic Effect (PAE): The persistent suppression of bacterial growth after a brief exposure to an antibiotic.[21][22] A longer PAE allows for less frequent dosing intervals without loss of efficacy.

Comparative PD Profile of Novel Quinolones (MIC90 in µg/mL)

The following table provides a snapshot of the in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of novel quinolones against key pathogens.

PathogenDelafloxacinFinafloxacinZabofloxacinCiprofloxacin (Comparator)
S. aureus (MRSA)0.25 - 0.5[17]Active, esp. in acid pH[11]1 (FQ-resistant)[23]>32
S. pneumoniae (PRSP¹)≤0.015 - 0.06[24]Not a primary target0.03[25]2
P. aeruginosa2Active, esp. in acid pH[10]Not a primary target1
K. pneumoniae1[24]Not a primary targetEqually effective as moxifloxacin[23]0.25

¹Penicillin-Resistant Streptococcus pneumoniae. Data compiled from multiple sources.[10][11][17][23][24][25]

Causality Behind Experimental Choices: The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for MIC determination.[18][26] Its reliability and reproducibility are paramount for comparing the potency of different drugs across studies. For MPC determination, a large bacterial inoculum (≥10⁹ CFU) is critical because the emergence of a single-step resistant mutant is a rare event; a large population size is necessary to ensure such mutants are present and can be selected for.[19]

Section 4: The Crucial Link: PK/PD Integration and Modeling

The true measure of an antibiotic's potential for clinical success lies in the integration of its pharmacokinetic and pharmacodynamic properties. This is achieved through PK/PD indices, which correlate drug exposure over time with antimicrobial activity. For concentration-dependent antibiotics like fluoroquinolones, the key index is the ratio of the area under the free drug concentration-time curve to the MIC (ƒAUC/MIC).[14][17][24]

  • ƒAUC/MIC: This index predicts bacteriological efficacy. For Gram-negative infections, a target ƒAUC/MIC of ≥125 is often associated with successful outcomes, while a target of ≥30 is suggested for S. pneumoniae.[16]

  • ƒCmax/MIC: This ratio is associated with preventing the emergence of resistance. A higher peak concentration relative to the MIC can help overwhelm less susceptible bacterial subpopulations.

The workflow below illustrates the process of integrating PK and PD data to optimize dosing regimens.

PKPD_Workflow cluster_invitro In Vitro / Preclinical Phase cluster_modeling Modeling & Simulation cluster_clinical Clinical Phase PD_Testing PD Testing (MIC, MPC, PAE) PKPD_Index Calculate PK/PD Index (e.g., ƒAUC/MIC) PD_Testing->PKPD_Index PK_Animal PK in Animal Models (Cmax, t½, AUC) PK_Animal->PKPD_Index MonteCarlo Monte Carlo Simulation (Population PK/PD) PKPD_Index->MonteCarlo Input for Dose_Selection Select Optimal Dose Regimen MonteCarlo->Dose_Selection Informs Clinical_Trials Phase I-III Clinical Trials Dose_Selection->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Workflow for PK/PD integration in antibiotic development.

Section 5: Detailed Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following are standardized protocols for key pharmacodynamic experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. This protocol is based on CLSI guidelines.[27]

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the novel quinolone derivative. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight. Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB so that each well of the microtiter plate, after inoculation, will contain a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.

Protocol 2: Mutant Prevention Concentration (MPC) Determination

Principle: This assay identifies the concentration of an antibiotic that prevents the outgrowth of any resistant single-step mutants from a large bacterial population.[19]

Methodology:

  • High-Density Culture Preparation: Grow an overnight culture of the test organism. Use this to inoculate a larger volume of broth and incubate until it reaches a high density, typically in the late logarithmic phase of growth. Concentrate the cells by centrifugation and resuspend in a small volume to achieve a final density of ≥10¹⁰ CFU/mL.

  • Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing increasing concentrations of the novel quinolone. Concentrations should typically range from the MIC to 64x MIC or higher.

  • Inoculation: Plate at least 10¹⁰ bacterial cells onto each agar plate. This high inoculum is crucial for ensuring that single-step mutants are present.

  • Incubation: Incubate the plates at 37°C for 48-72 hours. The extended incubation time allows for the growth of potentially slow-growing mutants.

  • Interpretation: The MPC is defined as the lowest antibiotic concentration on which no bacterial colonies are observed after the incubation period.[19]

Conclusion and Future Outlook

The development of novel quinolone derivatives like delafloxacin, finafloxacin, and zabofloxacin represents a significant step forward in the fight against antimicrobial resistance.[23] These agents demonstrate enhanced potency against resistant Gram-positive pathogens, unique activity in acidic environments, and optimized PK/PD profiles that promise improved clinical efficacy.[8][11] The careful integration of pharmacokinetic and pharmacodynamic principles, from early in vitro testing to sophisticated in vivo modeling, remains the cornerstone of rational antibiotic development.[28][29] As resistance continues to evolve, so too must our strategies for discovery and evaluation, ensuring that these vital medicines remain effective for future generations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Fluoro-4-hydroxy-3-nitroquinoline. The information herein is synthesized from safety data for structurally analogous compounds and is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the procedural recommendations are predicated on a conservative assessment of the potential hazards associated with its functional groups: a fluorinated quinoline core and a nitro group. It is imperative to supplement this guide with a comprehensive, institution-specific risk assessment and to consult with your Environmental Health and Safety (EHS) department.

Hazard Analysis: Understanding the Risks

Assumed Hazard Classifications:

  • Acute toxicity (oral, dermal, inhalation)[2][5]

  • Skin irritation[1][2]

  • Serious eye irritation[1][2]

  • Suspected carcinogenicity and mutagenicity[1][2][3]

  • Potential for respiratory irritation[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to minimize exposure. The selection of PPE should be based on the specific laboratory operations being performed.[6][7]

PPE Category Recommended Equipment Rationale and Standards
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Essential for protecting against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Inspect gloves before each use and practice proper removal technique to avoid skin contact.[7][8] Double gloving is recommended for handling concentrated solutions or the solid compound.
Body Protection A chemically resistant lab coat with full-length sleeves.Provides a barrier against accidental spills. For large-scale operations, a chemical-resistant apron or suit may be necessary.[6][8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when engineering controls are insufficient, when handling the powder outside of a fume hood, or during spill cleanup.[6][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.[7]

Preparation and Weighing
  • Designated Area: All handling of the solid compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Pre-operational Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Weighing: If handling the solid, use a balance inside the fume hood or a powder-containment hood. Use appropriate tools to avoid generating dust.[7]

During the Experiment
  • Labeling: All containers holding this compound must be clearly labeled with the full chemical name and appropriate hazard warnings.[7]

  • Containment: Keep containers sealed when not in direct use.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.[7]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste stream.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and adhere to regulations.[11]

  • Waste Identification: All waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, weigh boats), must be treated as hazardous waste.[11][12]

  • Segregation: Segregate this hazardous waste from non-hazardous waste streams. Do not dispose of it down the drain or in general trash.[11][12]

  • Containment and Labeling:

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible hazardous waste container.[12]

    • Liquid Waste: Collect in a sealed, compatible hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.[12]

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[11]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[11][13]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management prep_area Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Assess Risks weighing Weighing & Transfer don_ppe->weighing 2. Enter Work Area experiment Experimental Procedure weighing->experiment 3. Execute Protocol decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate 4. Conclude Work doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe 5. Clean & Exit segregate_waste Segregate Hazardous Waste doff_ppe->segregate_waste 6. Waste Stream Entry dispose Dispose via Licensed Service segregate_waste->dispose 7. Final Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-hydroxy-3-nitroquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-hydroxy-3-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.